molecular formula C20H20O8 B12391240 Ethyl rosmarinate

Ethyl rosmarinate

Cat. No.: B12391240
M. Wt: 388.4 g/mol
InChI Key: ROJRNQOAUDCMES-KRZKXXONSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl rosmarinate is a natural product found in Agastache rugosa, Glechoma hederacea, and other organisms with data available.

Properties

Molecular Formula

C20H20O8

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate

InChI

InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1

InChI Key

ROJRNQOAUDCMES-KRZKXXONSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl rosmarinate, an ester derivative of the naturally occurring polyphenol rosmarinic acid, has garnered significant interest within the scientific community for its notable biological activities, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical properties of this compound, offering a valuable resource for researchers and professionals engaged in drug discovery and development. This document details the compound's physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, it elucidates the synthetic pathway and a key signaling pathway associated with its anti-inflammatory action through detailed diagrams.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀O₈[1][3]
Molecular Weight 388.37 g/mol [1]
CAS Number 174591-47-0[1][3]
IUPAC Name ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]propanoate[3]
Appearance White to off-white powder[1][2]
Predicted Boiling Point 658.7 ± 55.0 °C[3]
Predicted Density 1.413 ± 0.06 g/cm³[3]
Solubility DMSO: 2 mg/mL (clear solution)[1][2]
Storage Temperature -20°C[1][2]

Spectroscopic Data

Detailed spectroscopic data for this compound is limited. However, analysis of the parent compound, rosmarinic acid, provides valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific peak list for this compound is not available, a representative ¹H NMR spectrum has been reported.[4] The ¹H and ¹³C NMR chemical shifts for the structurally similar rosmarinic acid in deuterated methanol (CD₃OD) are well-documented and can serve as a reference for spectral interpretation.[5][6][7][8]

Reference ¹H NMR Data for Rosmarinic Acid (400 MHz, CD₃OD) [5][8]

  • δ 7.55 (d, J=15.9 Hz, 1H)

  • δ 7.04 (d, J=2.0 Hz, 1H)

  • δ 6.92 (dd, J=8.1, 2.0 Hz, 1H)

  • δ 6.77 (d, J=8.1 Hz, 1H)

  • δ 6.70 (d, J=2.1 Hz, 1H)

  • δ 6.63 (dd, J=8.1, 2.1 Hz, 1H)

  • δ 6.26 (d, J=15.9 Hz, 1H)

  • δ 5.19 (dd, J=7.9, 4.4 Hz, 1H)

  • δ 3.10 (dd, J=14.4, 4.4 Hz, 1H)

  • δ 2.98 (dd, J=14.4, 7.9 Hz, 1H)

Reference ¹³C NMR Data for Rosmarinic Acid (100 MHz, CD₃OD) [5][8]

  • δ 173.8, 168.8, 149.9, 148.0, 147.1, 146.5, 145.6, 130.9, 129.5, 123.5, 122.1, 117.9, 116.8, 116.6, 115.5, 114.7, 74.9, 38.2

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of the related compound, rosmarinic acid, involves characteristic losses of caffeoyl and dihydroxyphenyllactic acid moieties, which can be extrapolated to predict the fragmentation of this compound.[9][10][11] The molecular ion of this compound has been identified at m/z 387.108.[12]

Synthesis of this compound

A common method for the synthesis of this compound involves the Fischer esterification of rosmarinic acid.

Synthesis_of_Ethyl_Rosmarinate Rosmarinic_Acid Rosmarinic Acid Reaction Stirring (overnight) Rosmarinic_Acid->Reaction Ethanol Ethanol Ethanol->Reaction Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reaction Ethyl_Rosmarinate_crude Crude this compound Reaction->Ethyl_Rosmarinate_crude Purification Silica Column Chromatography (Ethyl acetate-methanol eluent) Ethyl_Rosmarinate_crude->Purification Ethyl_Rosmarinate_pure Pure this compound Purification->Ethyl_Rosmarinate_pure

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the method described by Pantan et al. (2019).[13]

  • Dissolution: Dissolve 2.0 g of rosmarinic acid in 40 mL of absolute ethanol.

  • Acidification: Add 1 mL of concentrated sulfuric acid to the solution.

  • Reaction: Stir the mixture overnight at room temperature.

  • Quenching: Add 100 mL of water to the reaction mixture.

  • Extraction: Extract the mixture with ethyl acetate. The organic layer is then washed with water and dried over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product using silica column chromatography with an eluent of ethyl acetate-methanol (100:1) to yield pure this compound.

Biological Activities and Experimental Protocols

This compound exhibits significant antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being a common method.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a general protocol that can be adapted for this compound.[14][15][16]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of the stock solution. A positive control, such as ascorbic acid or Trolox, should also be prepared in the same manner.

  • Assay Procedure: a. In a 96-well microplate, add a specific volume of each sample dilution. b. Add an equal volume of the DPPH working solution to each well. c. Include a blank control containing the solvent and DPPH solution. d. Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH_Assay_Workflow Start Start Prep_DPPH Prepare 0.1 mM DPPH Solution Start->Prep_DPPH Prep_Sample Prepare this compound and Control Dilutions Start->Prep_Sample Mix Mix Sample/Control with DPPH Solution Prep_DPPH->Mix Prep_Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC₅₀ Measure->Calculate End End Calculate->End

DPPH Antioxidant Assay Workflow.
Anti-inflammatory Activity

This compound has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the downregulation of the NF-κB signaling pathway.

Signaling Pathway of Anti-inflammatory Action

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) (p50/p65) NFkB_active NF-κB (active) (p50/p65) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β, IL-6) Gene_Expression->Inflammatory_Mediators Ethyl_Rosmarinate This compound Ethyl_Rosmarinate->IKK Inhibition

Anti-inflammatory Signaling Pathway of this compound.
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells.[5][17][18]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be non-toxic, typically <0.1%) for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours. Include a control group (no treatment), an LPS-only group, and a vehicle control group.

  • Measurement of Nitric Oxide (NO) Production: a. Collect the cell culture supernatant. b. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid). c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

  • Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) and Prostaglandin E₂ (PGE₂): a. Collect the cell culture supernatant. b. Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE₂ using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising natural product derivative with significant therapeutic potential, particularly in the context of diseases with inflammatory and oxidative stress components. This technical guide provides a foundational understanding of its chemical properties, synthesis, and key biological activities. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the full potential of this compound in drug discovery and development. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its diverse pharmacological applications.

References

Natural sources and isolation of ethyl rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Isolation of Ethyl Rosmarinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, the ethyl ester of the well-known phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and vasodilatory effects, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been identified as a naturally occurring compound in several species within the Lamiaceae family. While its parent compound, rosmarinic acid, is widespread and found in high concentrations in culinary herbs like rosemary (Salvia rosmarinus), basil (Ocimum basilicum), and lemon balm (Melissa officinalis), this compound appears to be less abundant.

The primary documented natural sources of this compound include:

  • Salvia chinensis : Chemical constituent analysis of the ethyl acetate extract of Salvia chinensis has led to the successful isolation and identification of this compound.

  • Agastache rugosa (Korean mint): This plant is another reported natural source of this compound.

  • Glechoma hederacea (Ground-ivy): this compound has also been reported in this species.

While direct quantitative data for this compound in these plants is scarce in current literature, the concentrations of its parent compound, rosmarinic acid, in related species can provide a useful, albeit indirect, reference for potential yields. The content of rosmarinic acid can vary significantly depending on the plant species, cultivation conditions, and the part of the plant being analyzed.

Table 1: Reported Rosmarinic Acid Content in Various Lamiaceae Species

Plant SpeciesPlant PartRosmarinic Acid Content (mg/g of dried plant)Reference
Mentha spicataLeaves58.5
Perilla frutescensLeaves2.95 - 155.50 (in ethyl acetate fractions)
Salvia virgataAerial Parts3.50
Salvia sclareaAerial Parts1.65
Salvia chloroleucaAerial Parts1.65
Rosmarinus officinalisLeaves14.17 - 48.09 (µg/g)
Salvia officinalisLeavesNot specified
Melissa officinalisLeavesNot specified

Note: The data for rosmarinic acid is provided as an indicator of the potential for related compounds in these plant families. The actual concentration of this compound is expected to be lower.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources generally follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a composite methodology based on established procedures for rosmarinic acid and specific techniques reported for this compound.

Extraction

The initial step involves the extraction of phenolic compounds from the dried and powdered plant material.

  • Plant Material Preparation : The aerial parts (leaves and stems) of Salvia chinensis or other source plants are air-dried at room temperature and then coarsely powdered.

  • Solvent Extraction :

    • Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio.

    • Agitate the mixture on a shaker at room temperature for 24 hours.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.

Liquid-Liquid Partitioning (Fractionation)

The crude extract is then fractionated to separate compounds based on their polarity. Ethyl acetate is a commonly used solvent for partitioning rosmarinic acid and its esters.

  • Suspend the crude ethanolic extract in distilled water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Perform liquid-liquid partitioning by adding an equal volume of n-hexane to remove nonpolar compounds like chlorophylls and lipids. Shake vigorously and allow the layers to separate. Discard the n-hexane layer.

  • Repeat the n-hexane wash two more times.

  • Subsequently, partition the aqueous layer with ethyl acetate in a similar manner. Repeat the ethyl acetate extraction three to five times.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate fraction, which is enriched in this compound.

Chromatographic Purification

The enriched ethyl acetate fraction is subjected to one or more chromatographic steps for the final purification of this compound.

  • Column Preparation : Pack a glass column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent like n-hexane.

  • Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.

  • Elution : Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. For instance:

    • n-Hexane : Ethyl Acetate (from 9:1 to 0:10 v/v)

    • Ethyl Acetate : Methanol (from 9.9:0.1 to 9:1 v/v)

  • Fraction Collection and Analysis : Collect fractions of a defined volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v). Visualize the spots under UV light (254 nm and 365 nm). Combine the fractions containing the target compound (this compound).

For further purification and removal of pigments and polymeric substances, gel filtration chromatography using Sephadex LH-20 is effective.

  • Column Preparation : Swell the Sephadex LH-20 beads in methanol for several hours and then pack the column.

  • Elution : Dissolve the partially purified fraction in methanol and apply it to the column. Elute with methanol as the mobile phase.

  • Fraction Collection : Collect fractions and monitor by TLC to identify and combine those containing pure this compound.

For final polishing and to achieve high purity (>98%), preparative or semi-preparative RP-HPLC is the method of choice.

  • Column : C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Example Gradient: Start with 10% B, increase to 50% B over 30 minutes, then to 100% B over the next 10 minutes.

  • Flow Rate : 4 mL/min.

  • Detection : UV detector at 330 nm.

  • Injection Volume : Dependent on the concentration of the sample and the column capacity.

  • Fraction Collection : Collect the peak corresponding to the retention time of an this compound standard.

  • Post-Purification : Combine the pure fractions and remove the solvent under reduced pressure. The final product can be lyophilized to obtain a pure, dry powder.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Isolation

The logical flow of the isolation and purification process can be visualized as follows:

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., Salvia chinensis) extraction Solvent Extraction (70% Ethanol) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning aq_phase Aqueous Phase fractionation->aq_phase Aqueous Layer hex_phase n-Hexane Phase (discard) fractionation->hex_phase Nonpolar Layer crude_extract->fractionation etac_fraction Ethyl Acetate Fraction (Enriched in this compound) aq_phase->etac_fraction Partition with Ethyl Acetate silica_gel Silica Gel Column Chromatography etac_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex rphplc Reversed-Phase HPLC sephadex->rphplc pure_compound Pure this compound (>98%) rphplc->pure_compound

Figure 1. Experimental workflow for the isolation of this compound.
Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and vascular function.

This compound has demonstrated anti-inflammatory properties, which are, at least in part, mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Physical and chemical characteristics of ethyl rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, the ethyl ester of the naturally occurring phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in pharmacological research. Possessing enhanced lipophilicity compared to its parent compound, this compound exhibits promising anti-inflammatory, antioxidant, and vasodilatory properties. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. All quantitative data is summarized for clarity, and key processes are visualized through detailed diagrams.

Physical and Chemical Characteristics

PropertyValueSource(s)
Molecular Formula C₂₀H₂₀O₈[3][4]
Molecular Weight 388.37 g/mol [2]
CAS Number 174591-47-0[3]
Appearance White to off-white/beige powder[1][2]
Solubility Soluble in DMSO (2 mg/mL); Slightly soluble in water[1][2]
Predicted Boiling Point 658.7 ± 55.0 °C at 760 mmHgN/A
Predicted Melting Point Not availableN/A

Spectral Data

Detailed experimental spectral data for this compound is limited in publicly available literature. However, analysis of the structure and comparison with the well-characterized rosmarinic acid allows for the prediction of key spectral features. Commercial suppliers confirm the structure of their this compound products using NMR and mass spectrometry.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and protons of the caffeic acid and dihydroxyphenyllactic acid moieties. Key predicted chemical shifts (δ) and coupling constants (J) are outlined below.

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity & Coupling Constant (J)
Ethyl (CH₃)~1.2Triplet, J ≈ 7 Hz
Ethyl (CH₂)~4.1Quartet, J ≈ 7 Hz
Aromatic Protons6.5 - 7.5Multiplets
Vinylic Protons~6.3 and ~7.6Doublets, J ≈ 16 Hz (trans coupling)
Methine & Methylene Protons3.0 - 5.5Multiplets

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹³C NMR spectrum will display distinct signals for the 20 carbon atoms in the this compound molecule, including the carbonyl carbons of the ester groups, aromatic carbons, and aliphatic carbons of the ethyl and backbone structures.

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 175
Aromatic/Vinylic (C=C)110 - 150
Methoxy/Oxygenated Aliphatic (C-O)60 - 80
Aliphatic (CH, CH₂, CH₃)14 - 40

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of this compound. The expected molecular ion peak [M+H]⁺ would be observed at an m/z of approximately 389.12. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the ester bond, yielding fragments characteristic of rosmarinic acid and its constituent parts. The mass spectrum of the parent compound, rosmarinic acid, shows a molecular ion [M-H]⁻ at m/z 359, with major fragments at m/z 197 (dihydroxyphenyllactic acid moiety) and m/z 179 (caffeic acid moiety).[5][6][7]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H (Phenolic)3200 - 3600 (broad)
C-H (Aromatic/Vinylic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=O (Ester)1735 - 1750
C=C (Aromatic/Vinylic)1500 - 1680
C-O (Ester/Ether)1000 - 1300

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the Fischer esterification of rosmarinic acid.

Materials:

  • Rosmarinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • Dissolve rosmarinic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Stir the mixture at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol.

G cluster_synthesis Synthesis cluster_purification Purification rosmarinic_acid Rosmarinic Acid esterification Esterification rosmarinic_acid->esterification ethanol Ethanol ethanol->esterification h2so4 H₂SO₄ (catalyst) h2so4->esterification crude_product Crude this compound esterification->crude_product extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) crude_product->extraction drying Drying (Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation column_chromatography Silica Gel Column Chromatography evaporation->column_chromatography pure_product Pure this compound column_chromatography->pure_product G sample This compound Sample injection Injection (10-20 µL) sample->injection column C18 Reverse-Phase Column (e.g., 4.6x250mm, 5µm) injection->column pump HPLC Pump (0.8-1.0 mL/min) pump->injection mobile_phase Mobile Phase (Aqueous Acid/Organic Solvent) mobile_phase->pump detector UV Detector (330 nm) column->detector data Data Acquisition & Analysis detector->data G cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Inflammation Promotes Transcription EthylRosmarinate This compound EthylRosmarinate->IKK Inhibits NFkB_n NF-κB NFkB_n->DNA Binds to G cluster_pathway eNOS Activation Pathway Stimuli Vascular Stimuli (e.g., Acetylcholine) Receptor Receptor Stimuli->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum IP3->ER Stimulates Ca2 Ca²⁺ ER->Ca2 Releases CaM Calmodulin (CaM) Ca2->CaM CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 eNOS_inactive eNOS (inactive) CaM_Ca2->eNOS_inactive Activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces from L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation EthylRosmarinate This compound EthylRosmarinate->eNOS_active Enhances Expression/ Activity Akt_AMPK Akt / AMPK Akt_AMPK->eNOS_inactive Phosphorylates & Activates

References

Ethyl Rosmarinate: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Rosmarinate

This compound, a derivative of the naturally occurring phenolic compound rosmarinic acid, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. This technical guide provides a detailed overview of its core physicochemical properties, biological activities, and mechanisms of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is characterized by the following properties:

PropertyValueReferences
CAS Number 174591-47-0
Molecular Formula C₂₀H₂₀O₈
Molecular Weight 388.37 g/mol
Appearance White to off-white solid/powder
Solubility DMSO: 2 mg/mL (clear solution)
Storage Temperature -20°C

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and cardiovascular-protective effects.

Anti-inflammatory Activity:

This compound has demonstrated potent anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-induced alveolar macrophages (MH-S cells), this compound was found to be a more potent inhibitor of nitric oxide (NO) and prostaglandin E2 (PGE2) production than its parent compound, rosmarinic acid, and even dexamethasone.[1] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein expression.[1] The underlying mechanism for this effect involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Specifically, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB.[1]

Further studies have indicated that the anti-inflammatory effects of rosmarinic acid and its derivatives are also mediated through the mitogen-activated protein kinase (MAPK) pathway.[3][4] Rosmarinic acid has been shown to inhibit the phosphorylation of JNK and p38 MAPKs.[5][6]

Antioxidant Activity:

This compound possesses significant antioxidative properties.[7] It has been shown to protect against high glucose-induced injury in human endothelial cells by decreasing the production of reactive oxygen species (ROS).[2] This protective effect is, in part, mediated through the PI3K/Akt/Bcl-2 pathway.[2]

Cardiovascular Protective Effects:

In animal models of hypertension induced by Nω-nitro-L-arginine methyl ester (L-NAME), this compound has been shown to prevent increases in blood pressure and improve vascular function.[8] This effect is associated with an increased expression of endothelial nitric oxide synthase (eNOS).[8][9] The vasorelaxant activity of this compound appears to be mediated through an endothelium-independent pathway, which involves the opening of voltage-gated potassium (Kv) channels and the blockade of calcium influx.[10]

Experimental Protocols

1. In Vitro Anti-inflammatory Assay in Alveolar Macrophages:

  • Cell Line: Murine alveolar macrophage cell line (MH-S).

  • Induction of Inflammation: Lipopolysaccharide (LPS).

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with LPS.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measured in the cell culture supernatant using the Griess reagent.

    • Prostaglandin E2 (PGE2): Quantified from the cell supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

  • Analysis of Gene and Protein Expression:

    • qRT-PCR: To measure the mRNA expression levels of iNOS and COX-2.

    • Western Blot: To determine the protein levels of iNOS, COX-2, and the nuclear translocation of NF-κB p65.[1]

2. In Vivo Model of Hypertension:

  • Animal Model: Male Wistar rats.

  • Induction of Hypertension: Oral administration of Nω-nitro-L-arginine methyl ester (L-NAME) for a period of 6 weeks.[8]

  • Treatment: Concurrent oral administration of this compound at various doses (e.g., 5, 15, or 30 mg/kg) or a positive control such as enalapril.[8]

  • Parameters Measured:

    • Systolic blood pressure, heart rate, and body weight are recorded weekly.

    • At the end of the experiment, vascular reactivity of isolated aortic rings is assessed in response to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine).[8]

    • Histological changes in the aorta are examined.

    • Expression of eNOS in the aortic tissue is determined by immunohistochemistry or Western blot.[8][9]

3. In Vivo Model of Ulcerative Colitis:

  • Animal Model: Male BALB/c mice.[11]

  • Induction of Colitis: Administration of dextran sodium sulfate (DSS) in drinking water.[12]

  • Treatment: Oral administration of this compound at different dosages.

  • Assessment of Disease Activity:

    • Disease Activity Index (DAI) is scored based on body weight loss, stool consistency, and rectal bleeding.

    • Colon length and histopathological changes are evaluated.[12]

  • Measurement of Inflammatory Markers: Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity are measured in serum and colon tissue homogenates.[11][12]

Signaling Pathways and Logical Relationships

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes Induces Transcription Ethyl_Rosmarinate This compound Ethyl_Rosmarinate->IκBα Inhibits Degradation

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.

cardiovascular_protection_pathway Ethyl_Rosmarinate This compound eNOS eNOS Expression Ethyl_Rosmarinate->eNOS Upregulates NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Caption: Cardiovascular Protective Effect of this compound.

References

Potential Therapeutic Targets of Ethyl Rosmarinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, an ester derivative of the naturally occurring polyphenol rosmarinic acid, has emerged as a compound of significant interest in therapeutic research. Exhibiting a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its key molecular targets and associated signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural product derivative.

Pharmacological Activities and Quantitative Data

This compound demonstrates potent bioactivity across several in vitro and in vivo models. The following tables summarize the key quantitative data associated with its therapeutic effects.

Table 1: Anti-inflammatory and Vasorelaxant Activity of this compound
ActivityModel SystemKey ParameterValueReference(s)
Nitric Oxide (NO) InhibitionLPS-stimulated MH-S alveolar macrophagesIC5012.42 µM[1]
Prostaglandin E2 (PGE2) InhibitionLPS-stimulated MH-S alveolar macrophagesPotent Inhibition-[2]
Vasorelaxation (Endothelium-intact)Rat aortic rings pre-contracted with phenylephrineEmax93.82 ± 5.00%[3]
pD24.56 ± 0.08[3]
Vasorelaxation (Endothelium-denuded)Rat aortic rings pre-contracted with phenylephrineEmax92.10 ± 3.78%[3]
pD24.42 ± 0.05[3]
Table 2: Anticancer Activity of Rosmarinic Acid and Related Compounds (for contextual reference)
CompoundCell LineKey ParameterValueReference(s)
Rosmarinic AcidOVCAR3 (Ovarian Adenocarcinoma)IC50 (72h)437.6 µM
Mthis compoundU87 (Glioblastoma)IC509.8 µM
Mthis compoundT98 (Glioblastoma)IC5013 µM

Note: Specific IC50 values for the anticancer activity of this compound are not yet widely reported in the literature.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate the currently understood mechanisms.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound has been shown to suppress the inflammatory response by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This compound intervenes by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting the expression of inflammatory mediators.[1][2][4]

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active NF-κB (p65/p50) (Active) IkBa->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_genes Induces Transcription Ethyl_Rosmarinate This compound Ethyl_Rosmarinate->IKK Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Vasodilatory and Cytoprotective Effects via PI3K/Akt/eNOS Pathway Activation

This compound promotes vasodilation and protects endothelial cells, in part, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial nitric oxide synthase (eNOS) pathway. Growth factors and other stimuli can activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates eNOS at its activating serine residue (Ser1177), leading to increased production of nitric oxide (NO). NO is a potent vasodilator and also has anti-inflammatory and anti-platelet aggregation properties.

PI3K_Akt_eNOS_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) eNOS eNOS pAkt->eNOS Phosphorylates (Ser1177) peNOS p-eNOS (Active) L_Arginine L-Arginine NO Nitric Oxide (NO) peNOS->NO L_Arginine->NO Converts to Vasodilation Vasodilation & Cytoprotection NO->Vasodilation Ethyl_Rosmarinate This compound Ethyl_Rosmarinate->Akt Promotes Activation

Figure 2: Activation of the PI3K/Akt/eNOS pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's therapeutic effects.

In Vitro Anti-inflammatory Assay: LPS-Induced Macrophages

This protocol describes the induction of an inflammatory response in RAW264.7 macrophage cells using lipopolysaccharide (LPS) and the subsequent assessment of the anti-inflammatory effects of this compound.

1.1. Cell Culture and Treatment:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

1.2. Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[5][6]

1.3. Pro-inflammatory Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant as described above.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

1.4. Western Blot Analysis for NF-κB Pathway Proteins:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C. A typical antibody dilution is 1:1000.[7]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10]

In Vivo Anti-inflammatory Assay: DSS-Induced Colitis in Mice

This protocol outlines the induction of colitis in mice using dextran sodium sulfate (DSS) to evaluate the in vivo anti-inflammatory efficacy of this compound.[3][11]

2.1. Animal Model and Treatment:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Induce acute colitis by administering 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[5][12][13]

  • For a chronic model, administer cycles of DSS (e.g., 2.5% for 5 days) followed by a washout period with regular drinking water (e.g., 14 days), repeating for several cycles.[12]

  • Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle orally by gavage daily, starting from the first day of DSS administration.

  • Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

2.2. Assessment of Colitis Severity:

  • At the end of the experiment, euthanize the mice and collect the colon.

  • Measure the colon length and weight.

  • Fix a segment of the colon in 10% formalin for histological analysis (H&E staining) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

  • Homogenize another segment of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the colon homogenate using ELISA.

Neuroprotection Assay: Oxidative Stress-Induced Neuronal Cell Death

This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress in a neuronal cell line.[10]

3.1. Cell Culture and Treatment:

  • Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 96-well plates for viability assays or larger plates for other assays.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce oxidative stress by adding hydrogen peroxide (H2O2) or 1-methyl-4-phenylpyridinium (MPP+) to the culture medium for 24 hours.

3.2. Cell Viability Assessment:

  • Measure cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • For the MTT assay, add MTT solution to the wells, incubate for 2-4 hours, and then solubilize the formazan crystals with DMSO before measuring absorbance.

3.3. Measurement of Reactive Oxygen Species (ROS):

  • After treatment, incubate the cells with a fluorescent ROS indicator, such as DCFH-DA, for 30 minutes.

  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize by fluorescence microscopy.

Conclusion

This compound is a promising therapeutic candidate with a multi-targeted mechanism of action. Its ability to modulate key inflammatory and cytoprotective signaling pathways, such as NF-κB and PI3K/Akt/eNOS, underscores its potential for the treatment of a variety of diseases characterized by inflammation and oxidative stress. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compelling natural product derivative. Further research is warranted to fully elucidate its anticancer and neuroprotective activities and to establish its efficacy and safety in clinical settings.

References

Methodological & Application

Application Note: Quantification of Ethyl Rosmarinate using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, an ester derivative of rosmarinic acid, is a phenolic compound with significant antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound is crucial for research, quality control of herbal products, and pharmaceutical development. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. The following protocol is based on established methods for the structurally similar compound, rosmarinic acid, and serves as a comprehensive starting point for method development and validation.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. Quantification is performed by detecting the UV absorbance of this compound at its maximum wavelength (λmax), which is expected to be similar to that of rosmarinic acid (approximately 330 nm). The peak area of the analyte is proportional to its concentration, which is determined by comparison to a standard curve prepared from a certified reference standard.

Materials and Reagents

  • This compound certified reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Water (HPLC grade, filtered and degassed)

  • Sample diluent (e.g., Methanol or mobile phase)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following conditions are recommended as a starting point and should be optimized for your specific instrument and application.

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution A gradient may be required for complex samples. A typical starting point is an isocratic elution with a mixture of mobile phases A and B (e.g., 60:40 v/v).
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
UV Detection Wavelength 330 nm (based on rosmarinic acid's λmax)[1]
Run Time Approximately 15-20 minutes (adjust as needed to ensure elution of all components)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve a concentration range that brackets the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., herbal extract, formulation). A general procedure for a solid extract is provided below.

  • Extraction: Accurately weigh a known amount of the powdered sample (e.g., 100 mg) and place it in a suitable container.

  • Add a known volume of extraction solvent (e.g., 10 mL of methanol).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered sample with the sample diluent to bring the concentration of this compound within the calibration curve range.

Method Validation Parameters (Proposed)

For a robust and reliable quantification, the analytical method must be validated. The following table summarizes the key validation parameters and typical acceptance criteria. These values should be experimentally determined for this compound.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on linearity studies.
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value.98 - 102%
Precision (RSD%) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Intra-day RSD ≤ 2%, Inter-day RSD ≤ 3%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1

Data Presentation

The following table presents hypothetical quantitative data for an HPLC-UV method for this compound. Note: These values are illustrative and must be determined experimentally during method validation.

Table 3: Illustrative Quantitative Data for this compound Quantification

ParameterValue
Retention Time (t_R_) ~ 8 - 12 min (Expected to be longer than rosmarinic acid)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Standard Peak Areas Quantification Quantification Peak_Integration->Quantification Sample Peak Areas Calibration_Curve->Quantification Concentration Calculation

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Conclusion

This application note provides a comprehensive HPLC-UV method for the quantification of this compound. The provided protocol, based on methods for the closely related compound rosmarinic acid, offers a strong foundation for researchers. It is imperative that this method be fully validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable and accurate results for the intended application.

References

Application Notes and Protocols for the Laboratory Synthesis of Ethyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ethyl rosmarinate, a derivative of rosmarinic acid, in a laboratory setting. The protocol is based on established methods of acid-catalyzed esterification.

Introduction

This compound, an ester derivative of rosmarinic acid, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This document outlines a reliable and reproducible protocol for its synthesis from rosmarinic acid and ethanol.

Data Summary

The following table summarizes key quantitative data for the synthesized this compound.

ParameterValueReference
Molecular FormulaC₂₀H₂₀O₈[2]
Molecular Weight388.37 g/mol [1][2]
Purity (HPLC)≥98%[1][2]
Alternate Purity (UHPLC)96.82%[3][4]
CAS Number174591-47-0[1][2]
AppearanceWhite to beige powder[1]
Storage Temperature-20°C[1]

Experimental Protocol: Acid-Catalyzed Esterification of Rosmarinic Acid

This protocol details the synthesis of this compound via the esterification of rosmarinic acid using ethanol with a strong acid catalyst.

Materials:

  • Rosmarinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Water (deionized or distilled)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Methanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2.0 g of rosmarinic acid in 40 mL of absolute ethanol.[5]

    • While stirring, carefully add 1 mL of concentrated sulfuric acid to the solution.[5]

  • Reaction:

    • Stir the reaction mixture at room temperature overnight.[5]

  • Work-up and Extraction:

    • After the reaction is complete, add 100 mL of water to the mixture.[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[5]

    • Collect the organic layer and wash it with water.[5]

    • Dry the organic layer over anhydrous sodium sulfate.[5]

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]

  • Purification:

    • Purify the crude product by silica gel column chromatography.[5][6]

    • Elute the column with a solvent system of ethyl acetate-methanol (100:1) to yield pure this compound.[5][6]

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The spectroscopic data should be consistent with previously reported values.[5]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification start Rosmarinic Acid + Ethanol catalyst H₂SO₄ (cat.) start->catalyst Add stirring Stir Overnight catalyst->stirring quench Add Water stirring->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Silica Gel Column Chromatography (EtOAc:MeOH 100:1) evaporate->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthesis Method

An alternative method for the synthesis of this compound involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylamino-pyridine (DMAP) as catalysts in dimethylformamide (DMF) as the solvent.[3][4] The product is then purified by liquid-liquid extraction and column chromatography.[3][4] This method may be suitable for reactions requiring milder conditions.

Signaling Pathway (Illustrative Example)

While the synthesis itself does not involve a signaling pathway, this compound has been studied for its effects on biological pathways. For instance, it has been shown to inhibit the production of nitric oxide and prostaglandin E2 in lipopolysaccharide-induced alveolar macrophages.

Signaling_Pathway LPS Lipopolysaccharide (LPS) Macrophages Alveolar Macrophages LPS->Macrophages Activates NO_PGE2 Nitric Oxide (NO) & Prostaglandin E₂ (PGE₂) Macrophages->NO_PGE2 Produces Ethyl_Rosmarinate This compound Ethyl_Rosmarinate->Macrophages Inhibits Inflammation Inflammation NO_PGE2->Inflammation Promotes

Caption: Inhibition of inflammatory mediators by this compound.

References

Application of Ethyl Rosmarinate in Antioxidant Capacity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate, an ester derivative of rosmarinic acid, is a phenolic compound that has garnered significant interest for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects. As oxidative stress is a key contributor to the pathogenesis of numerous diseases, the evaluation of the antioxidant capacity of compounds like this compound is crucial for drug discovery and development. These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound, including detailed experimental protocols and an exploration of the underlying signaling pathways. While specific quantitative antioxidant values for pure this compound are not widely reported in publicly available literature, this document outlines the standardized assays to determine these values and contextualizes its potential activity based on studies of closely related compounds.

Data Presentation

Table 1: In Vitro Antioxidant Capacity Assays for this compound

AssayPrincipleEndpoint MeasurementTypical Reference Standard
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.Decrease in absorbance at ~517 nm.Trolox or Ascorbic Acid
ABTS Radical Cation Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color.Decrease in absorbance at ~734 nm.Trolox
Cellular Antioxidant Activity (CAA) Assay Quantifies the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe DCFH-DA by peroxyl radicals within cultured cells.Inhibition of fluorescence intensity over time.Quercetin

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for screening the free radical scavenging activity of antioxidants.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

  • Trolox or Ascorbic acid (for standard curve)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Standard: Prepare a series of dilutions of Trolox or ascorbic acid in methanol to be used as a positive control and for the standard curve.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solutions and the standard solutions.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of methanol to 100 µL of each sample concentration.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

  • Trolox (for standard curve)

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•+ stock solution.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and Trolox in the same solvent used to dilute the ABTS•+ solution.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the working ABTS•+ solution to 10 µL of each concentration of the this compound and Trolox solutions.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of TEAC (Trolox Equivalent Antioxidant Capacity):

    • Calculate the percentage of inhibition of absorbance for each concentration of this compound and Trolox.

    • Plot the percentage of inhibition against the concentration for Trolox to create a standard curve.

    • The antioxidant capacity of this compound is expressed as TEAC, which is calculated from the standard curve.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to protect cells from oxidative stress.[1][2][3]

Materials:

  • Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells[1]

  • Cell culture medium (e.g., DMEM or MEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (for standard)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture:

    • Culture HepG2 or Caco-2 cells in the appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach and grow for 24 hours.

  • Treatment with this compound:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and quercetin (standard) in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation of CAA Value:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample.

    • The CAA value is calculated as:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The results can be expressed as quercetin equivalents (QE).

Signaling Pathways

The antioxidant effects of this compound are likely mediated through the modulation of key cellular signaling pathways that regulate the cellular response to oxidative stress and inflammation. While direct evidence for this compound is still emerging, the mechanisms of its parent compound, rosmarinic acid, provide a strong indication of its potential modes of action.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Rosmarinic acid has been shown to activate the Nrf2 pathway, and it is plausible that this compound shares this mechanism.[4][5][6][7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER This compound Keap1 Keap1 ER->Keap1 Inhibits ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inhibits Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Figure 1. Proposed Nrf2 signaling pathway activation by this compound.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Rosmarinic acid has been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.[9][10][11][12][13] this compound likely shares this inhibitory activity.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER This compound IKK IKK ER->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_cyto NF-κB IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_Genes Activates Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Figure 2. Proposed inhibition of the NF-κB signaling pathway by this compound.
eNOS Signaling Pathway

Endothelial nitric oxide synthase (eNOS) is an enzyme that produces nitric oxide (NO), a key signaling molecule involved in vasodilation and vascular health. Upregulation of eNOS activity can have protective effects against cardiovascular diseases. Some studies suggest that this compound may exert beneficial vascular effects through the upregulation of the eNOS signaling pathway.

eNOS_Pathway ER This compound eNOS eNOS ER->eNOS Upregulates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vasodilation Vasodilation cGMP->Vasodilation Leads to

Figure 3. Proposed upregulation of the eNOS signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for assessing the antioxidant capacity of this compound, from initial in vitro screening to more complex cellular assays and mechanistic studies.

Experimental_Workflow Start Start: this compound Sample In_Vitro_Screening In Vitro Antioxidant Screening Start->In_Vitro_Screening DPPH DPPH Assay Cellular_Assays Cell-Based Antioxidant Assays DPPH->Cellular_Assays ABTS ABTS Assay ABTS->Cellular_Assays In_Vitro_Screening->DPPH Primary Screening In_Vitro_Screening->ABTS Confirmatory Screening CAA Cellular Antioxidant Activity (CAA) Assay Signaling_Studies Mechanistic Studies: Signaling Pathways CAA->Signaling_Studies Cellular_Assays->CAA Biological Relevance Nrf2_Analysis Nrf2 Pathway Analysis (e.g., Western Blot for Nrf2, HO-1) Signaling_Studies->Nrf2_Analysis Mechanism of Action NFkB_Analysis NF-κB Pathway Analysis (e.g., IκB degradation, p65 translocation) Signaling_Studies->NFkB_Analysis Mechanism of Action eNOS_Analysis eNOS Pathway Analysis (e.g., eNOS expression) Signaling_Studies->eNOS_Analysis Mechanism of Action Conclusion Conclusion: Antioxidant Profile of this compound Nrf2_Analysis->Conclusion NFkB_Analysis->Conclusion eNOS_Analysis->Conclusion

References

Application Notes and Protocols for In Vivo Experimental Design Using Ethyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and application of ethyl rosmarinate, a promising therapeutic agent. The protocols detailed below are based on established preclinical models for hypertension and ulcerative colitis, offering a framework for efficacy and mechanism of action studies.

Section 1: this compound in a Hypertensive Model

This section outlines the use of this compound in a chemically-induced model of hypertension in rats. The primary mechanism of action explored is the upregulation of the endothelial nitric oxide synthase (eNOS) signaling pathway, leading to vasodilation and a reduction in blood pressure.

Application Note: Amelioration of L-NAME-Induced Hypertension

This compound has demonstrated significant efficacy in preventing the development of hypertension and improving vascular function in a rat model where hypertension is induced by the chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), a non-specific nitric oxide synthase inhibitor. Oral administration of this compound has been shown to attenuate the increase in systolic blood pressure, enhance endothelium-dependent vasorelaxation, and increase the expression of eNOS in the aortic endothelium.

Quantitative Data Summary
ParameterVehicle ControlL-NAME (40 mg/kg)L-NAME + this compound (5 mg/kg)L-NAME + this compound (15 mg/kg)L-NAME + this compound (30 mg/kg)L-NAME + Enalapril (10 mg/kg)
Systolic Blood Pressure (mmHg) at Week 6 ~115~146~128~124~116Not Reported
ACh-induced Vasorelaxation (Emax %) Not ReportedNear 0%~21%~51%~80%Not Reported
Aortic eNOS Expression NormalDecreasedIncreasedIncreasedMarkedly IncreasedIncreased
Data synthesized from studies using L-NAME-induced hypertensive rat models.
Experimental Protocols
  • Animal Model: Male Wistar rats (200-250g) are used for this model.

  • Acclimatization: Animals are allowed to acclimatize for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction: Hypertension is induced by the oral administration of L-NAME (40 mg/kg) dissolved in drinking water daily for 6 weeks.

  • Preparation: this compound is dissolved in a suitable vehicle, such as distilled water or a 0.5% carboxymethylcellulose (CMC) solution, for oral administration.

  • Administration: The prepared solution is administered daily via oral gavage at the desired doses (e.g., 5, 15, 30 mg/kg) concurrently with the L-NAME treatment for the 6-week duration of the study.

  • Acclimatization to Procedure: Prior to the actual measurement, rats should be trained for the restraint and tail-cuff procedure for several days to minimize stress-induced variations in blood pressure.

  • Procedure:

    • The rat is placed in a restrainer.

    • A tail-cuff with a pneumatic pulse sensor is placed on the base of the tail.

    • The tail is gently warmed to detect the arterial pulse.

    • The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Multiple readings are taken for each animal and averaged. Blood pressure is typically monitored weekly throughout the study.

  • Tissue Collection: At the end of the treatment period, rats are euthanized, and the thoracic aorta is carefully dissected.

  • Fixation and Processing: The aortic tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Histological Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) to assess the general morphology and thickness of the aortic wall.

  • Immunohistochemistry for eNOS:

    • Aortic sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

    • Sections are incubated with a primary antibody against eNOS.

    • A secondary antibody conjugated to a detection system (e.g., HRP-DAB) is applied.

    • The sections are counterstained with hematoxylin.

    • The expression and localization of eNOS in the endothelium are observed under a microscope.

Signaling Pathway and Experimental Workflow

Application Notes & Protocols: Formulating Ethyl Rosmarinate for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl rosmarinate, an ester derivative of rosmarinic acid, is a phenolic compound with demonstrated antioxidative, anti-inflammatory, and antihypertensive properties.[1][2][3] Its therapeutic potential is the subject of ongoing research, particularly in areas like inflammatory diseases and cardiovascular conditions.[2][3][4] A significant challenge in preclinical in vivo evaluation is its poor water solubility, which complicates the development of suitable formulations for animal administration.[5] These application notes provide detailed protocols and guidance for formulating this compound for common administration routes in animal studies, ensuring consistent and reliable delivery.

Physicochemical Properties of this compound

A clear understanding of the compound's properties is crucial for selecting an appropriate formulation strategy.

PropertyValueSource
Molecular Formula C₂₀H₂₀O₈[1][6]
Molecular Weight 388.37 g/mol [1][7]
Appearance White to off-white/beige solid powder[1][7]
CAS Number 174591-47-0[1][7]
Purity (Typical) ≥98% (HPLC)[6]
Solubility DMSO: 50 mg/mL (requires sonication) H₂O: Low solubility[7]
Storage Solid: 4°C, protect from light In Solvent: -80°C (6 months); -20°C (1 month)[7]

Formulation Strategies for Poorly Water-Soluble Compounds

Given its low aqueous solubility, direct administration of this compound in a simple aqueous vehicle is not feasible. The choice of formulation depends on the administration route, required dose, and study duration.

Logical Workflow for Formulation Selection

The following diagram outlines the decision-making process for selecting a suitable formulation strategy.

G cluster_0 Initial Assessment cluster_1 Formulation Options cluster_2 Selection Criteria cluster_3 Final Formulation A Define Study Requirements (Route, Dose, Duration) B Review Physicochemical Properties (Solubility, Stability) A->B F Is compound soluble in a toxicologically safe vehicle? B->F C Solution (Co-solvents) I Prepare Co-solvent Solution C->I D Suspension (Aqueous vehicle with suspending agents) J Prepare Suspension D->J E Lipid-Based (Oils, Emulsions) K Prepare Lipid Formulation E->K F->C Yes G Is a homogenous suspension achievable and stable? F->G No G->D Yes H Is the route of administration compatible with lipids? G->H No H->E Yes

Caption: Decision workflow for selecting a formulation strategy.

Experimental Protocols

Safety Precaution: Always handle this compound and formulation vehicles in a fume hood or well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Preparation of a Suspension for Oral Gavage (PO)

This is the most common approach for administering insoluble compounds orally in preclinical studies. A suspending agent is used to ensure a uniform, albeit temporary, dispersion.

Materials & Equipment:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Glass beaker or sterile conical tube

  • Magnetic stirrer and stir bar, or vortex mixer

  • Homogenizer (optional, for finer suspension)

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a mouse at 10 mL/kg).

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Prepare Vehicle: Prepare the vehicle by dissolving Tween 80 and then CMC in sterile water. Mix thoroughly until a clear, slightly viscous solution is formed.

  • Create a Paste: Place the weighed this compound powder into a mortar. Add a small volume of the vehicle (wetting agent) and triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

  • Homogenize: Transfer the mixture to a beaker or tube. Mix using a magnetic stirrer or vortex for at least 15-30 minutes to ensure a uniform suspension. For improved uniformity, a brief period of sonication or homogenization can be applied.

  • Storage and Use: Store the suspension at 4°C, protected from light. Before each administration, vortex the suspension vigorously to ensure homogeneity. The stability of the suspension should be evaluated; it is recommended to prepare it fresh daily or every few days.

Protocol 2: Preparation of a Solution for Intraperitoneal (IP) Injection

For IP injections, a solution is preferred over a suspension to minimize irritation. This often requires a co-solvent system. The percentage of organic solvent should be minimized to avoid toxicity.

Materials & Equipment:

  • This compound powder

  • Vehicle: 10% DMSO, 40% PEG300, 50% Sterile Saline (v/v/v)

  • Sterile, sealed serum vials

  • Sterile syringes and needles

  • Analytical balance

  • Vortex mixer

  • Syringe filter (0.22 µm), if the final solution is clear

Procedure:

  • Calculate and Weigh: Determine the required concentration and weigh the corresponding amount of this compound.

  • Initial Dissolution: In a sterile vial, add the required volume of DMSO to the this compound powder. Vortex until the powder is completely dissolved.[7] Sonication may be required.

  • Add Co-solvent: Add the required volume of PEG300 to the DMSO solution and vortex until the mixture is homogenous.

  • Final Dilution: Slowly add the sterile saline to the organic solvent mixture while vortexing. Add the saline dropwise to prevent precipitation of the compound.

  • Final Check: The final formulation should be a clear solution. If any particulates are visible, the formulation may not be suitable for injection. If clear, the solution can be passed through a 0.22 µm syringe filter for sterilization.[8]

  • Storage and Use: Use the solution immediately or store in a sterile, sealed vial at 4°C, protected from light. Visually inspect for any precipitation before each use.[8][9]

Signaling Pathway Modulated by this compound

This compound and its parent compound, rosmarinic acid, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, which is critical in the inflammatory response to stimuli like lipopolysaccharide (LPS).[3][4][10]

G LPS LPS (Inflammatory Stimulus) IKK IKK Activation LPS->IKK NFkB_I Phosphorylation of IκBα IKK->NFkB_I NFkB_P p65/p50 Translocation to Nucleus NFkB_I->NFkB_P Genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_P->Genes ER This compound ER->NFkB_P Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Summary of Example Formulations

The following table provides examples of vehicle compositions that can be used as starting points for formulation development. The suitability of each vehicle must be confirmed for the specific animal model and experimental design.

Administration RouteVehicle CompositionMax Concentration (Guideline)Notes
Oral (PO) 0.5% CMC, 0.1% Tween 80 in water10-20 mg/mLSuspension. Requires vigorous mixing before dosing.[11]
Oral (PO) 10% DMSO, 90% Corn Oil5-10 mg/mLSolution or suspension. Corn oil can enhance absorption of lipophilic compounds.[11]
Intraperitoneal (IP) 10% DMSO, 40% PEG300, 50% Saline1-5 mg/mLSolution. Minimize DMSO to <10% to reduce toxicity.[11]
Intravenous (IV) 5% DMSO, 5% Solutol HS 15, 90% Saline< 1 mg/mLMust be a clear, particle-free solution. Requires careful development and toxicity testing.

Disclaimer: These protocols provide general guidance. Researchers must optimize formulations based on their specific experimental needs, including dose requirements, stability testing, and vehicle tolerability in the chosen animal model. All procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).[9][12]

References

Measuring the Anti-Inflammatory Effects of Ethyl Rosmarinate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl rosmarinate (ER), an ester derivative of rosmarinic acid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development.[1][2][3] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound in both in vitro and in vivo models. The methodologies described herein focus on quantifying key inflammatory mediators and elucidating the underlying molecular mechanisms, particularly the inhibition of the NF-κB and MAPK signaling pathways.

I. In Vitro Anti-Inflammatory Activity of this compound

A common and effective model for preliminary anti-inflammatory screening involves the use of lipopolysaccharide (LPS)-stimulated macrophages.[4][5] LPS, a component of the outer membrane of Gram-negative bacteria, induces a potent inflammatory response in these cells, characterized by the release of various pro-inflammatory mediators. This compound has been shown to effectively counteract these effects.

Key Measurable Markers:
  • Nitric Oxide (NO): A key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS).[2][6]

  • Prostaglandin E2 (PGE2): A lipid mediator of inflammation, synthesized by cyclooxygenase-2 (COX-2).[2][6]

  • Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][4]

Experimental Workflow for In Vitro Analysis

cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Protein and Gene Expression A Seed RAW 264.7 or MH-S macrophages B Pre-treat with this compound (various concentrations) A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Collect cell supernatant C->D G Lyse cells C->G E Griess Assay for Nitric Oxide (NO) D->E F ELISA for PGE2, TNF-α, IL-1β, IL-6 D->F H Western Blot for iNOS, COX-2, p-p65, p-MAPKs G->H I RT-qPCR for iNOS, COX-2, TNF-α, IL-1β, IL-6 mRNA G->I

Caption: Workflow for in vitro assessment of this compound's anti-inflammatory effects.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To quantify the inhibitory effect of this compound on NO production.

Materials:

  • RAW 264.7 or MH-S macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (ER)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Pre-treat the cells with various concentrations of ER (e.g., 2.5, 5, 10, 25 µM) for 1-2 hours.[6] Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[6]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent Component A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Protocol 2: Measurement of Pro-inflammatory Cytokines and PGE2 by ELISA

Objective: To quantify the effect of this compound on the secretion of TNF-α, IL-1β, IL-6, and PGE2.

Materials:

  • Cell culture supernatant (from Protocol 1)

  • ELISA kits for mouse TNF-α, IL-1β, IL-6, and PGE2 (commercially available from various suppliers)[7]

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.[7]

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine or PGE2 of interest.

  • After incubation and washing steps, a detection antibody is added, followed by a substrate solution.

  • The reaction is stopped, and the absorbance is measured at the recommended wavelength.

  • The concentration of the cytokine or PGE2 is determined by comparison to a standard curve.

Protocol 3: Western Blot Analysis of iNOS, COX-2, and NF-κB/MAPK Signaling

Objective: To determine if this compound inhibits the expression of pro-inflammatory enzymes and modulates key signaling pathways.

Materials:

  • Cell lysates from treated and stimulated macrophages

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: iNOS, COX-2, p65, phospho-p65, p38, phospho-p38, ERK, phospho-ERK, JNK, phospho-JNK, and a loading control (e.g., β-actin or GAPDH)[8][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control.

Quantitative Data from In Vitro Studies
ParameterCell LineTreatmentResultReference
NO ProductionMH-SER (2.5-25 µM) + LPSSignificant dose-dependent inhibition.[2][6][2],[6]
PGE2 ProductionMH-SER (2.5-25 µM) + LPSRemarkable inhibition.[2][6][2],[6]
iNOS ExpressionMH-SER (2.5-25 µM) + LPSSignificant decrease in mRNA and protein expression.[2][6][2],[6]
COX-2 ExpressionMH-SER (2.5-25 µM) + LPSSignificant decrease in mRNA and protein expression.[2][6][2],[6]
p65 Nuclear ExpressionMH-SER + LPSSuppressed expression in the nucleus.[2][6][2],[6]
Inflammatory Cytokines (TNF-α, IL-1β, IL-6)RAW 264.7ER + LPSSignificant dose-dependent inhibition.[4][4]

II. In Vivo Anti-Inflammatory Activity of this compound

A well-established model for intestinal inflammation is the dextran sulfate sodium (DSS)-induced colitis model in mice, which mimics aspects of human ulcerative colitis.[1][4]

Experimental Workflow for In Vivo Analysis

cluster_0 Induction of Colitis and Treatment cluster_1 Sample Collection and Analysis A Administer DSS in drinking water to mice B Treat with this compound (oral gavage) A->B C Monitor Disease Activity Index (DAI) B->C D Collect blood and colon tissue C->D E Measure colon length and spleen weight D->E F Histopathological analysis of colon D->F G ELISA for serum and colon cytokines D->G

Caption: Workflow for in vivo assessment of this compound in a DSS-induced colitis model.

Protocol 4: DSS-Induced Colitis Model and this compound Treatment

Objective: To evaluate the therapeutic potential of this compound in an animal model of inflammatory bowel disease.

Materials:

  • Male BALB/c mice

  • Dextran Sulfate Sodium (DSS)

  • This compound (ER)

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Acclimatization: Acclimatize mice for one week.

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 7-10 days.[1]

  • Treatment: Administer ER orally by gavage at different dosages (e.g., low, medium, high) daily during the DSS administration period.[4] Include a vehicle control group and a positive control group.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the experiment, euthanize the mice and collect blood samples and colon tissues. Measure the colon length and spleen weight.

Protocol 5: Histopathological Examination and Cytokine Measurement

Objective: To assess tissue damage and the levels of inflammatory mediators in the colon.

Procedure:

  • Histopathology:

    • Fix a segment of the colon in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Score the sections for inflammation severity and tissue damage.

  • Cytokine Measurement:

    • Homogenize a portion of the colon tissue.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the levels of TNF-α, IL-1β, and IL-6 in the colon homogenate and serum using ELISA kits as described in Protocol 2.[1]

Quantitative Data from In Vivo Studies (DSS-Induced Colitis)
ParameterTreatmentResultReference
Disease Activity Index (DAI)ERSignificantly improved.[1][5][1],[5]
Colon LengthERSignificantly restored.[1][5][1],[5]
Spleen CoefficientERSignificantly decreased.[1][1]
Inflammatory Cytokines (TNF-α, IL-1β, IL-6) in serum and colonERSignificantly decreased levels.[1][4][1],[4]
Myeloperoxidase (MPO) in colonERSignificantly decreased levels.[1][1]

III. Signaling Pathway Analysis

This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.[1][2][8]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. This compound has been shown to inhibit the nuclear translocation of p65.[2][6]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB p65/p50 IkB->NFkB p65_nuc p65 (nucleus) NFkB->p65_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Genes activates transcription ER This compound ER->IKK

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response. Rosmarinic acid, a related compound, has been shown to inhibit the phosphorylation of JNK and p38.[8][9] While direct evidence for this compound's effect on all MAPKs is still emerging, it is a key pathway to investigate.

LPS LPS Upstream Upstream Kinases LPS->Upstream ERK p-ERK Upstream->ERK JNK p-JNK Upstream->JNK p38 p-p38 Upstream->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Genes AP1->Genes ER This compound ER->Upstream

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion

The protocols and data presented here provide a comprehensive framework for researchers to investigate and quantify the anti-inflammatory effects of this compound. By utilizing a combination of in vitro and in vivo models, and by analyzing key inflammatory mediators and signaling pathways, a thorough understanding of the therapeutic potential of this promising compound can be achieved. The consistent findings of reduced pro-inflammatory markers and modulation of the NF-κB pathway strongly support the continued development of this compound as a novel anti-inflammatory agent.[2]

References

Application Notes: Ethyl Rosmarinate as a Potent Agent for Endothelial Dysfunction Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endothelial dysfunction is an early marker in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension. It is primarily characterized by a reduction in the bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation and vascular health.[1][2] High glucose levels in diabetes, for instance, can induce endothelial cell apoptosis and vascular complications.[3][4][5] Ethyl rosmarinate (RAE), an ester derivative of rosmarinic acid, has emerged as a significant compound of interest for studying and potentially treating endothelial dysfunction.[1][6] It demonstrates superior vasorelaxant activity compared to its parent compound, rosmarinic acid.[1][2]

Mechanism of Action

This compound exerts its protective effects on endothelial cells through multiple signaling pathways. In models of high glucose-induced injury, RAE has been shown to mitigate endothelial cell apoptosis by reducing the production of reactive oxygen species (ROS).[3][5][6] This anti-oxidative action subsequently modulates key signaling cascades:

  • PI3K/Akt/Bcl-2 Pathway: RAE activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a crucial pro-survival signal.[3][4][6] Activation of this pathway leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax.[3][6]

  • NF-κB and JNK Pathways: RAE inhibits the activation of nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK), both of which are involved in ROS-mediated apoptotic processes under high-glucose conditions.[3][5][6]

  • eNOS Pathway: In hypertensive models, RAE has been shown to prevent endothelial dysfunction by increasing the expression of endothelial nitric oxide synthase (eNOS).[1][2][7] This leads to improved NO availability and enhanced endothelium-dependent vasorelaxation.[1]

These mechanisms make this compound a valuable tool for investigating the molecular underpinnings of endothelial dysfunction and for the preclinical evaluation of novel therapeutic strategies.

Visualizing the Molecular Mechanisms of this compound

G cluster_stimulus Inducers of Dysfunction cluster_RAE Therapeutic Agent cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome High_Glucose High Glucose ROS ROS Generation High_Glucose->ROS Induces RAE This compound RAE->ROS Inhibits PI3K_Akt PI3K/Akt Pathway RAE->PI3K_Akt Activates NFkB NF-κB Pathway RAE->NFkB Inhibits JNK JNK Pathway RAE->JNK Inhibits ROS->PI3K_Akt Inhibits ROS->NFkB Activates ROS->JNK Activates Bcl2_Bax Bcl-2 Expression ↑ Bax Expression ↓ PI3K_Akt->Bcl2_Bax Activates Apoptosis Endothelial Cell Apoptosis NFkB->Apoptosis Promotes JNK->Apoptosis Promotes Bcl2_Bax->Apoptosis Inhibits Protection Cell Protection & Survival Bcl2_Bax->Protection Protection->Apoptosis Prevents

Caption: Signaling pathways modulated by this compound in high glucose-induced endothelial injury.

Quantitative Data Summary

The protective effects of this compound have been quantified in both in vitro and in vivo models of endothelial dysfunction.

Table 1: Effect of this compound on High Glucose-Induced Injury in EA.hy926 Endothelial Cells

Parameter Condition Control High Glucose (33 mM) RAE (3 µM) + High Glucose RAE (10 µM) + High Glucose
Cell Viability (%) [4][5] 72h incubation 100% 78.0% ~90% (Marked Prevention) 97.3%
ROS Production [3][6] 48h incubation Baseline Significantly Increased Dose-dependently Decreased Dose-dependently Decreased

| Apoptosis Markers [3][6] | Western Blot | Normal | Bax ↑, Bcl-2 ↓ | Bax ↓, Bcl-2 ↑ | Bax ↓, Bcl-2 ↑ |

Table 2: Effect of this compound on L-NAME-Induced Hypertension in Rats

Parameter Condition Hypertensive (HT) HT + RAE (5 mg/kg) HT + RAE (15 mg/kg) HT + RAE (30 mg/kg)
Systolic Blood Pressure [2] 6 weeks treatment Elevated Significantly Attenuated Significantly Attenuated Significantly Attenuated
Endothelium-Dependent Vasorelaxation (Emax) [1] ACh-induced No Response 20.64 ± 0.41% 51.04 ± 0.71% 80.43 ± 0.48%

| eNOS Expression [1][7] | Aortic Immunohistochemistry | Lower than Control | Increased | Increased | Higher than HT Group |

Experimental Protocols

Herein are detailed protocols for inducing and assessing endothelial dysfunction and evaluating the effects of this compound.

Protocol 1: In Vitro High Glucose-Induced Endothelial Injury Model

This protocol describes how to induce endothelial dysfunction in human endothelial cells using high glucose and to assess the protective effects of this compound.[3][6]

Materials:

  • EA.hy926 human endothelial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Glucose

  • This compound (RAE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DCFH-DA (2′,7′-dichlorofluorescin diacetate) for ROS detection

  • Reagents for Western Blotting (antibodies for Bax, Bcl-2, p-Akt, Akt, etc.)

Procedure:

  • Cell Culture:

    • Culture EA.hy926 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells into appropriate plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere overnight.

  • Induction of Injury and Treatment:

    • Prepare a high glucose medium by supplementing DMEM with D-glucose to a final concentration of 33 mM.

    • Prepare treatment media containing high glucose (33 mM) and varying concentrations of this compound (e.g., 1, 3, 10 µM).

    • Replace the normal culture medium with the prepared control, high glucose, or RAE-containing high glucose media.

  • Assessment of Cell Viability (MTT Assay):

    • After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Assessment of ROS Production:

    • After 48 hours of treatment, incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes.

    • Wash the cells three times with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Western Blot Analysis:

    • After the desired treatment period, lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-Akt).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

G cluster_assays Perform Assays start Start: EA.hy926 Cells seed Seed Cells in Multi-well Plates start->seed induce Induce Injury: 33 mM Glucose seed->induce treat Treat with This compound (1, 3, 10 µM) induce->treat mtt MTT Assay (72h) treat->mtt ros ROS Assay (48h) treat->ros wb Western Blot treat->wb end End: Data Analysis mtt->end ros->end wb->end

Caption: Experimental workflow for the in vitro high glucose-induced endothelial injury model.

Protocol 2: In Vivo L-NAME-Induced Hypertension Model

This protocol details the induction of hypertension and endothelial dysfunction in rats using L-NAME and the evaluation of RAE's therapeutic potential.[1][2]

Materials:

  • Male Wistar rats

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • This compound (RAE)

  • Enalapril (positive control)

  • Non-invasive blood pressure measurement system

  • Organ bath system for vasoreactivity studies

  • Acetylcholine (ACh), Phenylephrine (PE)

  • Reagents for histology (H&E) and immunohistochemistry (anti-eNOS antibody)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week.

    • Divide rats into groups: Control, L-NAME (hypertensive), L-NAME + RAE (e.g., 5, 15, 30 mg/kg), L-NAME + Enalapril (10 mg/kg).

  • Induction of Hypertension and Treatment:

    • Administer L-NAME (e.g., 40 mg/kg) orally to all groups except the control group for 6 weeks to induce hypertension.

    • Concurrently, administer RAE or enalapril orally to the respective treatment groups daily for the 6-week period.

    • Record systolic blood pressure, heart rate, and body weight weekly.

  • Vascular Function Assessment (Organ Bath):

    • At the end of the 6-week period, euthanize the rats and isolate the thoracic aorta.

    • Cut the aorta into rings (2-3 mm).

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂ at 37°C.

    • Pre-contract the rings with Phenylephrine (PE, 1 µM).

    • Once a stable contraction is achieved, induce endothelium-dependent relaxation by adding cumulative concentrations of Acetylcholine (ACh).

    • Record the relaxation response to generate a concentration-response curve.

  • Histology and Immunohistochemistry:

    • Fix a segment of the aorta in 10% formalin.

    • Embed in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess vascular morphology.

    • Perform immunohistochemistry using an anti-eNOS antibody to evaluate the expression of eNOS in the endothelial layer.

G cluster_induction Induction & Treatment (6 Weeks) cluster_assessment End-Point Assessment LNAME Administer L-NAME (Induces Hypertension) RAE_Treat Concurrently Treat with This compound Isolate Isolate Thoracic Aorta LNAME->Isolate Monitor Weekly Monitoring: Systolic Blood Pressure RAE_Treat->Isolate Data_Analysis Data Analysis Monitor->Data_Analysis Blood Pressure Data Organ_Bath Vascular Function Assay (Organ Bath) Isolate->Organ_Bath IHC Histology (H&E) & Immunohistochemistry (eNOS) Isolate->IHC Organ_Bath->Data_Analysis Vasorelaxation Data IHC->Data_Analysis eNOS Expression Data

Caption: Logical workflow for the in vivo L-NAME-induced hypertension and endothelial dysfunction study.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Ethyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving ethyl rosmarinate for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common laboratory solvents?

This compound is a lipophilic compound with poor aqueous solubility. Its solubility in common solvents is as follows:

SolventSolubilityReference
Water~1 mg/mL (practically insoluble)
Dimethyl Sulfoxide (DMSO)2 - 10 mg/mL
EthanolSoluble[1]
Dimethylformamide (DMF)~25 mg/mL (for Rosmarinic Acid)[1]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution with aqueous media for cell-based assays. How can I prevent this?

This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be cytotoxic.

  • Use a co-solvent system: Pre-formulating this compound in a co-solvent system before adding it to the aqueous medium can improve its stability in the final solution.

  • Employ a solubility-enhancing formulation: Consider using techniques such as cyclodextrin complexation or formulating the compound into nanoparticles or liposomes to improve its aqueous dispersibility.

Q3: How can I improve the oral bioavailability of this compound, which is limited by its poor solubility?

Improving the aqueous solubility of this compound is a key strategy to enhance its oral bioavailability. Several formulation approaches can be effective:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to improved absorption.

  • Lipid-Based Formulations: Formulations such as nanoemulsions and liposomes can encapsulate this compound and facilitate its absorption through the lymphatic system.

Q4: Can the choice of solubility enhancement technique affect the biological activity of this compound?

Yes, the formulation can influence the biological activity. An effective formulation should not only increase the solubility but also ensure that the active compound is released at the target site in its active form. For instance, encapsulation in nanoparticles or liposomes can protect this compound from degradation and potentially offer targeted delivery, which may enhance its therapeutic efficacy. The anti-inflammatory effects of rosmarinic acid and its derivatives are linked to the inhibition of the NF-κB signaling pathway.[2][3][4][5] By improving the delivery of this compound to the cells, these advanced formulations can lead to a more potent inhibition of this pathway.

Troubleshooting Guide for Solubility Enhancement

This guide provides an overview of common issues encountered during the preparation of different this compound formulations and their potential solutions.

Formulation TechniqueCommon ProblemTroubleshooting Suggestion
Co-solvent Systems Precipitation upon dilution in aqueous media.Optimize the ratio of co-solvents. Use a surfactant like Tween-80 to improve stability. Prepare the final dilution just before use.
Cyclodextrin Inclusion Complexes Low complexation efficiency.Select a cyclodextrin with an appropriate cavity size for this compound. Optimize the preparation method (e.g., kneading, co-precipitation).
Nanoparticle Formulations Particle aggregation and instability.Optimize the stabilizer (surfactant) concentration. Control the solvent evaporation rate during preparation.
Solid Dispersions Drug recrystallization during storage.Select a polymer with a high glass transition temperature (Tg). Ensure the drug is fully amorphous in the dispersion by using appropriate characterization techniques (e.g., XRD, DSC).
Liposomal Formulations Low encapsulation efficiency.Optimize the lipid composition and drug-to-lipid ratio. Use a remote loading method if applicable.

Experimental Protocols and Data

Co-solvent Systems

Co-solvents are a straightforward approach to increase the solubility of hydrophobic compounds.

Quantitative Data: Solubility of this compound in a Co-solvent System

Co-solvent SystemAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL

Experimental Protocol: Preparation of this compound in a Co-solvent System

  • Dissolve this compound in DMSO to prepare a stock solution.

  • In a separate tube, mix the required volumes of PEG300 and Tween-80.

  • Slowly add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture while vortexing.

  • Add saline dropwise to the mixture under continuous stirring to reach the final desired concentration.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

co_solvent_workflow cluster_preparation Co-solvent System Preparation cluster_troubleshooting Troubleshooting A Dissolve this compound in DMSO C Combine DMSO stock with PEG300/Tween-80 mixture A->C B Mix PEG300 and Tween-80 B->C D Add Saline dropwise C->D E Final Formulation D->E F Precipitation? E->F G Gentle Heat/Sonication F->G Yes H Clear Solution F->H No G->H

Workflow for preparing this compound in a co-solvent system.
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.

Quantitative Data: Solubility Enhancement of Rosmarinic Acid with Cyclodextrins

Note: Data for this compound is limited; however, the following data for rosmarinic acid provides a strong indication of the potential for solubility enhancement.

Cyclodextrin DerivativeInitial Solubility of Rosmarinic AcidSolubility with CyclodextrinFold IncreaseReference
Hydroxypropyl-α-CD (HP-α-CD)5.87 mg/mL113.03 mg/mL~19[6][7]
Hydroxypropyl-β-CD (HP-β-CD)5.87 mg/mL179.84 mg/mL~31[6][7]
Hydroxypropyl-γ-CD (HP-γ-CD)5.87 mg/mL194.35 mg/mL~33[6][7]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Weigh equimolar amounts of this compound and the selected cyclodextrin (e.g., HP-β-CD).

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., ethanol/water mixture) to form a paste.

  • Gradually add the this compound powder to the paste and knead for 30-60 minutes.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder and store it in a desiccator.

cyclodextrin_workflow start Start weigh Weigh equimolar This compound & Cyclodextrin start->weigh paste Form Cyclodextrin paste with solvent in mortar weigh->paste add Gradually add This compound paste->add knead Knead for 30-60 minutes add->knead dry Dry the paste in oven knead->dry grind Grind to a fine powder dry->grind end End Product: Inclusion Complex grind->end

Kneading method for preparing cyclodextrin inclusion complexes.
Solid Dispersions

Solid dispersions involve dispersing the drug in a solid hydrophilic carrier, often in an amorphous state, to enhance dissolution.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Select a suitable hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30).

  • Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol) in a desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer).[8]

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent under vacuum using a rotary evaporator.

  • Further dry the solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.

solid_dispersion_logic cluster_process Solvent Evaporation Method cluster_outcome Result dissolve Dissolve this compound and Polymer (e.g., PVP) in a common solvent (e.g., Methanol) evaporate Evaporate the solvent using a rotary evaporator dissolve->evaporate dry Dry the solid mass in a vacuum oven evaporate->dry pulverize Pulverize and sieve the dried solid dispersion dry->pulverize amorphous Amorphous Solid Dispersion of this compound pulverize->amorphous

Logic for creating solid dispersions via solvent evaporation.
Nanoemulsions and Liposomes

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, while liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.

Experimental Protocol: Preparation of this compound Nanoemulsion (Aqueous Titration Method)

  • Prepare the oil phase by dissolving this compound in a suitable oil (e.g., castor oil).

  • Prepare the aqueous phase, which may contain a hydrophilic surfactant (e.g., Tween 80).

  • Slowly add the aqueous phase to the oil phase under high-speed homogenization to form a coarse emulsion.

  • Further reduce the droplet size by high-pressure homogenization or ultrasonication to obtain a translucent nanoemulsion.[9]

Experimental Protocol: Preparation of this compound Liposomes (Ethanol Injection Method)

  • Dissolve this compound and lipids (e.g., soy phosphatidylcholine) in absolute ethanol.[10][11]

  • Heat the lipid/drug solution and a separate aqueous buffer to a temperature above the lipid phase transition temperature.

  • Rapidly inject the ethanolic solution into the heated aqueous buffer with constant stirring.

  • Continue stirring to allow for the formation of liposomes and the evaporation of ethanol.[10][11]

Impact on Signaling Pathways

The primary goal of enhancing the solubility of this compound is to improve its bioavailability and cellular uptake, thereby increasing its therapeutic efficacy. This compound, similar to its parent compound rosmarinic acid, exerts anti-inflammatory effects by modulating key signaling pathways.

A crucial target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a central role in inflammation.[2][3][4][5] By effectively delivering this compound to the target cells, the formulations described above can lead to a more pronounced inhibition of NF-κB activation, resulting in the downregulation of pro-inflammatory cytokines and mediators.

signaling_pathway cluster_formulation Enhanced Solubility Formulations cluster_delivery Cellular Delivery cluster_pathway NF-κB Signaling Pathway formulation This compound (e.g., in Nanoemulsion, Liposome, or Solid Dispersion) uptake Improved Cellular Uptake formulation->uptake release Intracellular Release of This compound uptake->release nfkb NF-κB Activation release->nfkb Inhibits inflammation Pro-inflammatory Gene Expression (e.g., cytokines, chemokines) nfkb->inflammation Promotes

Impact of enhanced solubility on the NF-κB signaling pathway.

References

Ethyl Rosmarinate Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of ethyl rosmarinate in various experimental conditions. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions for maintaining the integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For short-term storage (up to one month), it is recommended to store stock solutions of this compound at -20°C, protected from light. For long-term storage (up to six months), -80°C is advisable. When preparing stock solutions, using a non-volatile solvent like DMSO can prevent changes in concentration due to evaporation.

Q2: In which common laboratory solvents is this compound most stable?

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: As an ester, this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. Therefore, its stability in aqueous solutions is highly pH-dependent. Neutral pH (around 7) is generally expected to provide the greatest stability against hydrolysis. Deviations towards acidic or alkaline pH will likely accelerate the degradation of this compound to rosmarinic acid and ethanol. It is crucial to use buffered solutions when working with this compound in aqueous media to maintain a stable pH.

Q4: Is this compound stable in cell culture media?

A4: The stability of this compound in cell culture media can be compromised by two main factors: the aqueous nature of the medium and the presence of esterase enzymes in serum supplements or secreted by cells. These enzymes can rapidly hydrolyze the ester bond. It is recommended to perform preliminary experiments to determine the stability of this compound in your specific cell culture system. This can be done by incubating the compound in the complete medium for various time points and then analyzing the remaining concentration.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway for this compound is the hydrolysis of the ester bond. This results in the formation of rosmarinic acid and ethanol. Under certain conditions, such as exposure to light, isomerization of the trans-isomer of the caffeic acid moiety to the cis-isomer may also occur, a phenomenon observed with rosmarinic acid.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions regularly. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
pH of the experimental buffer is not optimal.Ensure the pH of your buffer system is maintained throughout the experiment. For aqueous studies, a neutral pH buffer is recommended to minimize hydrolysis.
Loss of biological activity Hydrolysis to the less potent parent compound, rosmarinic acid.Minimize the time this compound spends in aqueous or biological media before analysis. Consider using esterase inhibitors if enzymatic degradation is suspected in cell-based assays.
Inaccurate initial concentration of the stock solution.Use a calibrated balance for weighing the compound. Dissolve in a suitable anhydrous solvent like DMSO or ethanol. Confirm the concentration using a validated analytical method (e.g., HPLC-UV).
Precipitation of the compound in aqueous buffer Low aqueous solubility of this compound.Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects the assay (typically <0.5%).

Experimental Protocols

Protocol: Assessment of this compound Stability in Different Solvents

This protocol outlines a method to determine the stability of this compound in various solvents over time using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Solvents: Dimethyl sulfoxide (DMSO), Ethanol (anhydrous), Methanol (anhydrous), Acetonitrile (HPLC grade), Deionized water (HPLC grade)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the chosen solvent (DMSO, ethanol, methanol, or acetonitrile).

  • Working Solutions (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective solvent. For the aqueous stability test, dilute 1 mL of the DMSO stock solution to 10 mL with deionized water.

3. Stability Study Procedure:

  • Dispense the working solutions into amber autosampler vials to protect from light.

  • Store the vials under the desired temperature conditions (e.g., room temperature, 4°C).

  • Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

  • Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

5. Data Presentation:

Table 1: Stability of this compound (100 µg/mL) in Various Solvents at Room Temperature

Solvent% Remaining after 8 hours% Remaining after 24 hours% Remaining after 48 hours
DMSO>99%>98%>97%
Ethanol>98%>96%>94%
Methanol>98%>95%>93%
Acetonitrile>99%>98%>97%
Water (from DMSO stock)<90%<80%<65%

(Note: The data in this table is illustrative and should be determined experimentally.)

Visualizations

experimental_workflow prep Prepare Stock Solution (1 mg/mL in Solvent) dilute Dilute to Working Solution (100 µg/mL) prep->dilute aliquot Aliquot into Vials (Protect from Light) dilute->aliquot store Store at Defined Temperature aliquot->store sample Sample at Time Points (0, 2, 4, 8, 24, 48h) store->sample analyze HPLC Analysis sample->analyze quantify Quantify Remaining This compound analyze->quantify

Caption: Workflow for assessing the stability of this compound.

degradation_pathway ER This compound Condition H₂O (Acid or Base Catalysis) ER->Condition RA Rosmarinic Acid EtOH Ethanol Condition->RA Condition->EtOH

References

Technical Support Center: Purification of Ethyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of ethyl rosmarinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities include:

  • Unreacted Rosmarinic Acid: Due to incomplete esterification, the starting material is often a major impurity.

  • Degradation Products: this compound's catechol moieties are susceptible to oxidation, especially when exposed to air and light, or due to the slight acidity of silica gel.[1] This can lead to the formation of quinone-type structures and other colored byproducts.

  • Side-Reaction Products: Although less common in a well-controlled Fischer esterification, side reactions such as the formation of di-ethylated products (esterification of a phenolic hydroxyl group) can occur under harsh conditions.

  • Residual Catalyst: If an acid catalyst like sulfuric acid is used, it must be thoroughly removed during the workup to prevent degradation of the product on the column.

Q2: Why is my this compound streaking or showing poor separation on a silica gel column?

A2: Streaking or tailing of phenolic compounds like this compound on silica gel is a common issue.[2] This is primarily due to the strong interaction between the polar phenolic hydroxyl groups of the catechol moieties and the acidic silanol groups on the surface of the silica gel.[3][4] This can lead to irreversible adsorption and poor resolution. The slightly acidic nature of standard silica gel can also contribute to on-column degradation.

Q3: What is the expected polarity of this compound compared to rosmarinic acid?

A3: this compound is significantly less polar than rosmarinic acid. The esterification of the carboxylic acid group reduces the overall polarity of the molecule. This difference in polarity is the basis for their separation by column chromatography.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography is a viable alternative and can be advantageous. It can mitigate the strong interactions observed with silica gel and may provide better resolution, especially for removing highly polar impurities.

Q5: How can I monitor the progress of my column chromatography?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the separation.[5][6][7] A suitable mobile phase for TLC analysis of this compound synthesis is a mixture of toluene, ethyl acetate, and formic acid (e.g., in a 3:7:0.1 ratio).[5] Staining with a suitable reagent or visualization under UV light can help identify the fractions containing the desired product and assess their purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no recovery of this compound from the column. 1. Irreversible adsorption on silica gel: The catechol groups are strongly binding to the acidic silica.[3][4] 2. Degradation on the column: The acidic nature of silica gel may be causing the decomposition of the catechol moieties.[1] 3. Elution with a solvent of insufficient polarity. 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of a weak base like triethylamine in the eluent to cap the acidic silanol groups. 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or reversed-phase silica (C18).[2] 3. Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
Product is eluting with impurities. 1. Poor separation resolution: The chosen solvent system may not be optimal for separating this compound from closely eluting impurities. 2. Column overloading: Too much crude material was loaded onto the column.1. Optimize the solvent system: Use TLC to test various solvent systems with different polarities and selectivities (e.g., ethyl acetate/hexane, dichloromethane/methanol).[2] 2. Use a shallower solvent gradient: A slower increase in eluent polarity can improve separation. 3. Reduce the sample load: Use a larger column or load less material.
Colored bands appear on the column, and the purified product is discolored. 1. Oxidation of the catechol groups: Exposure to air and light can lead to the formation of colored quinone-type impurities.[1]1. Work quickly and protect from light: Minimize the time the compound is on the column and shield the column from direct light. 2. Use degassed solvents: Removing dissolved oxygen from the solvents can reduce oxidation.
This compound appears to be degrading during solvent removal (e.g., on a rotary evaporator). 1. Thermal degradation: The compound may be sensitive to heat. 2. Presence of residual acid: Traces of the esterification catalyst can cause degradation upon heating.1. Use low-temperature evaporation: Remove the solvent under reduced pressure at a lower temperature. 2. Ensure thorough workup: Neutralize and wash the crude product thoroughly to remove any residual acid before concentration.

Experimental Protocol: Synthesis and Purification of this compound

This protocol is based on the Fischer esterification of rosmarinic acid.[8]

Materials:

  • Rosmarinic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (e.g., ethyl acetate, methanol)

Procedure:

  • Esterification:

    • Dissolve rosmarinic acid in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at room temperature overnight.

  • Workup:

    • Add water to the reaction mixture.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable slurry packing method.

    • Dissolve the crude product in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in a non-polar solvent like hexane, or an isocratic mixture such as ethyl acetate-methanol (e.g., 100:1 v/v).[8]

    • Monitor the fractions by TLC.

    • Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification rosmarinic_acid Rosmarinic Acid esterification Esterification (Ethanol, H₂SO₄) rosmarinic_acid->esterification extraction Extraction (Ethyl Acetate/Water) esterification->extraction Crude Reaction Mixture washing Washing (Water, NaHCO₃) extraction->washing drying Drying (Na₂SO₄) washing->drying concentration Concentration drying->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography Crude Product fraction_collection Fraction Collection (TLC Monitoring) column_chromatography->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure Ethyl Rosmarinate solvent_evaporation->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Identified low_recovery Low/No Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution discoloration Product Discoloration start->discoloration adsorption Strong Adsorption to Silica low_recovery->adsorption degradation On-Column Degradation low_recovery->degradation poor_separation Suboptimal Solvent System co_elution->poor_separation oxidation Oxidation of Catechols discoloration->oxidation deactivate_silica Deactivate Silica (e.g., with Et₃N) adsorption->deactivate_silica change_stationary_phase Use Alternative Stationary Phase adsorption->change_stationary_phase degradation->deactivate_silica optimize_eluent Optimize Eluent System (TLC) poor_separation->optimize_eluent protect_from_light_air Protect from Light and Air oxidation->protect_from_light_air

Caption: Troubleshooting logic for common issues in this compound purification.

References

Technical Support Center: Overcoming Poor Transmembrane Absorption of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the transmembrane absorption of phenolic compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low bioavailability of phenolic compounds?

A1: The low bioavailability of phenolic compounds is a multifactorial issue. The main reasons include:

  • Low Aqueous Solubility: Many phenolic compounds are poorly soluble in water, which limits their dissolution in the gastrointestinal fluids and subsequent absorption.[1][2][3]

  • Poor Gastrointestinal Stability: Phenolic compounds can be degraded by the harsh conditions of the gastrointestinal tract, including extreme pH and digestive enzymes.[2]

  • Rapid Metabolism: Once absorbed, they undergo extensive metabolism in the intestines and liver (first-pass effect), often being converted into less active or inactive metabolites.[2][4]

  • Efflux by Transmembrane Pumps: Efflux transporters, such as P-glycoprotein (P-gp), actively pump phenolic compounds out of the intestinal cells and back into the lumen, reducing their net absorption.[5]

Q2: How can I improve the solubility of my phenolic compound for in vitro experiments?

A2: Improving the solubility of phenolic compounds in cell culture media is crucial for accurate experimental results. Here are a few approaches:

  • Use of Co-solvents: A small amount of a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can be used to dissolve the compound before adding it to the culture medium. However, it is essential to keep the final solvent concentration low (typically <0.1%) to avoid cellular toxicity.

  • pH Adjustment: The solubility of some phenolic compounds is pH-dependent. Adjusting the pH of the medium might enhance their solubility.

  • Use of Surfactants or Complexing Agents: Non-toxic surfactants or complexing agents like cyclodextrins can be used to encapsulate the phenolic compound and increase its aqueous solubility.[6]

  • Nanoformulations: Encapsulating the phenolic compound in nanoparticles, such as liposomes or solid lipid nanoparticles, can significantly improve its dispersion and solubility in aqueous media.[7][8]

Q3: What are the most common strategies to enhance the transmembrane absorption of phenolic compounds?

A3: Several strategies can be employed to improve the absorption of phenolic compounds across cell membranes:

  • Nanoencapsulation: This is a widely used and effective method. Encapsulating phenolic compounds in nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, or polymeric nanoparticles can protect them from degradation, improve their solubility, and facilitate their transport across the intestinal epithelium.[3][7][8][9]

  • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport of phenolic compounds.

  • Inhibition of Efflux Pumps: Co-administration of the phenolic compound with a known P-glycoprotein inhibitor can block the efflux mechanism and increase intracellular concentration.[10]

  • Structural Modification (Prodrugs): Modifying the chemical structure of the phenolic compound to create a more lipophilic prodrug can enhance its passive diffusion across the cell membrane. The prodrug is then converted back to the active compound inside the cell.[5]

Q4: What is P-glycoprotein (P-gp) and how does it affect phenolic compound absorption?

A4: P-glycoprotein (P-gp) is an ATP-dependent efflux pump located in the apical membrane of intestinal epithelial cells, as well as in other tissues. It functions as a biological barrier by actively transporting a wide range of xenobiotics, including many phenolic compounds, out of the cells. This efflux mechanism reduces the intracellular concentration of the phenolic compounds and, consequently, their overall absorption and bioavailability.[5] Some phenolic compounds can also induce the expression of P-gp, further limiting their own absorption over time.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments.

Problem 1: Low and variable permeability of my phenolic compound in the Caco-2 cell model.

Possible Cause Troubleshooting Step
Poor aqueous solubility of the compound in the transport buffer. - Prepare a stock solution in a suitable, non-toxic solvent (e.g., DMSO) and dilute it in the transport buffer to a final concentration where the compound remains soluble. - Consider using a formulation approach like nanoencapsulation to improve solubility and dispersion.[7][8]
Compound instability in the experimental conditions (pH, temperature). - Assess the stability of your compound in the transport buffer over the experimental duration. - If degradation is observed, consider adjusting the buffer composition or shortening the incubation time.
Active efflux of the compound by transporters like P-glycoprotein. - Perform the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the apical-to-basolateral transport would indicate P-gp mediated efflux.[11]
Low intrinsic permeability of the compound. - The compound may have inherent physicochemical properties (e.g., high molecular weight, low lipophilicity) that limit its passive diffusion. Consider strategies to enhance permeability, such as the use of permeation enhancers or structural modifications.
Inconsistent Caco-2 cell monolayer integrity. - Regularly monitor the transepithelial electrical resistance (TEER) of your cell monolayers to ensure they are fully differentiated and have formed tight junctions.[12] - Perform a Lucifer yellow permeability assay to confirm monolayer integrity.[12]

Problem 2: Low bioavailability of the phenolic compound in vivo despite promising in vitro results.

Possible Cause Troubleshooting Step
Extensive first-pass metabolism in the intestine and liver. - Investigate the metabolic stability of your compound using liver microsomes or S9 fractions. - If metabolism is high, consider co-administration with an inhibitor of the relevant metabolic enzymes or using a delivery system that bypasses the liver (e.g., transdermal).
Rapid clearance from the bloodstream. - Perform pharmacokinetic studies to determine the half-life of the compound in plasma. - Encapsulation in long-circulating nanocarriers can help to increase the plasma half-life.
Poor release of the compound from the delivery system in vivo. - Optimize the formulation of your delivery system to ensure timely and efficient release of the phenolic compound at the site of absorption.

Section 3: Data Presentation

Table 1: Enhancement of Phenolic Compound Bioavailability using Nanoencapsulation Techniques

Phenolic CompoundNanocarrierFold Increase in Bioavailability (Compared to free compound)Reference
CurcuminPoly(lactic-co-glycolic acid) (PLGA) nanoparticlesEnhanced retention time in cerebral cortex and hippocampus[5]
CurcuminCasein nanocapsules40-fold increased water dispersion[9]
Ferulic acidZein-casein-lysine nanoparticlesSlow and prolonged release over 48 hours[9]
Tea catechinsNanoemulsionEnhanced bioavailability in rats[9]
ResveratrolSolid Lipid Nanoparticles (SLNs)Not specified[7]
QuercetinLiposomesNot specified[13]

Table 2: Solubility of Selected Phenolic Acids in Water at 37 °C

Phenolic AcidSolubility (g/L)Reference
Gallic acid15.0[14]
Vanillic acid1.1[14]
Syringic acid0.8[14]
Caffeic acid0.6[14]
p-Coumaric acid0.4[14]
Ferulic acid0.3[14]

Section 4: Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol describes a common method for encapsulating lipophilic phenolic compounds within SLNs.

Materials:

  • Solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Lipophilic phenolic compound

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10 °C above its melting point. Dissolve the phenolic compound in the melted lipid.

  • Preparation of the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-pressure homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (typically 3-5 cycles) at a pressure of 500-1500 bar.[15]

  • Cooling and nanoparticle formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal absorption of compounds.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)

  • Test phenolic compound

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a TEER meter. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >250 Ω·cm²).[12]

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test phenolic compound to the apical (donor) compartment. c. Add fresh transport buffer to the basolateral (receiver) compartment. d. Incubate the plate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Experiment (Basolateral to Apical for Efflux): a. To assess active efflux, perform the experiment in the reverse direction by adding the compound to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Quantify the concentration of the phenolic compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This assay determines if a phenolic compound can inhibit the efflux activity of P-gp.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR, LS-180) and the corresponding parental cell line.

  • Rhodamine 123 (a fluorescent P-gp substrate)

  • Test phenolic compound

  • Known P-gp inhibitor (e.g., verapamil) as a positive control

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to attach overnight.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test phenolic compound or the positive control for a specific duration (e.g., 30 minutes) at 37 °C.

  • Rhodamine 123 Addition: Add Rhodamine 123 to all wells at a final concentration of 5-10 µM and incubate for a further 30-60 minutes at 37 °C.[16]

  • Washing: Remove the incubation medium and wash the cells with cold PBS to stop the transport process.

  • Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader. Alternatively, the fluorescence of intact cells can be measured by flow cytometry.

  • Data Analysis: An increase in the intracellular accumulation of Rhodamine 123 in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value of the phenolic compound for P-gp inhibition.[16]

Section 5: Visualizations

Experimental_Workflow_for_Bioavailability_Assessment cluster_Formulation Formulation Strategy cluster_InVitro In Vitro Assessment cluster_Analysis Data Analysis Formulation Phenolic Compound Formulation (e.g., Nanoencapsulation) Solubility Solubility & Stability Assessment Formulation->Solubility Digestion In Vitro Digestion Model Solubility->Digestion Permeability Caco-2 Permeability Assay Digestion->Permeability Efflux P-gp Inhibition Assay Permeability->Efflux Quantification LC-MS/MS Quantification Efflux->Quantification Bioavailability Bioavailability & Efflux Ratio Calculation Quantification->Bioavailability

Caption: Experimental workflow for in vitro assessment of phenolic compound bioavailability.

Pgp_Signaling_Pathway cluster_Inducers Inducers cluster_Receptors Nuclear Receptors cluster_Gene Gene Expression cluster_Cellular_Effect Cellular Effect Phenolic_Compound Phenolic Compound PXR PXR Phenolic_Compound->PXR activates Xenobiotic Other Xenobiotics CAR CAR Xenobiotic->CAR activates MDR1_Gene MDR1 Gene (ABCB1) PXR->MDR1_Gene promotes transcription CAR->MDR1_Gene promotes transcription Pgp_Protein P-glycoprotein (P-gp) MDR1_Gene->Pgp_Protein translation Efflux Increased Drug Efflux Pgp_Protein->Efflux mediates

Caption: Simplified signaling pathway of P-glycoprotein induction by phenolic compounds.

References

Method refinement for consistent results in ethyl rosmarinate assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in ethyl rosmarinate assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: this compound is an ester derivative of rosmarinic acid, a natural compound found in many plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis). It is investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, antihypertensive, and neuroprotective effects.[1][2][3][4][5] Studies have shown it can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2.[2][4][6] Its ester form is reported to have better anti-inflammatory activity compared to rosmarinic acid, potentially due to improved bioavailability.[2][5]

Q2: What are the common methods for quantifying this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of this compound.[4][7][8] HPLC with a Photodiode Array (PDA) or Ultraviolet (UV) detector is frequently used, with detection wavelengths typically set around 280 nm or 330 nm.[9][10][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for quantification in complex biological matrices.[12][13]

Q3: What are the key considerations for sample preparation when assaying this compound?

A3: Proper sample preparation is critical for accurate results. For plant extracts, the choice of extraction solvent and method is crucial. Ethanol and methanol are commonly used solvents.[6][14][15] Optimization of extraction parameters such as temperature, time, and solvent-to-solid ratio can significantly impact the yield of this compound.[14][15][16] For biological samples like plasma or cell lysates, protein precipitation followed by centrifugation is a common step to remove interfering substances before injection into the HPLC system.[13]

Q4: How can I ensure the stability of this compound during experiments?

A4: this compound, like other phenolic compounds, can be susceptible to degradation by light, heat, and oxidation. It is recommended to store standard solutions and samples at low temperatures, typically -20°C, and in the dark.[4][7] Use of amber vials for sample storage and during HPLC analysis can minimize light-induced degradation. Preparing fresh solutions and minimizing the time between sample preparation and analysis is also advisable.

Troubleshooting Guides

HPLC Analysis Issues

This section addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Baseline Noise or Drift 1. Air bubbles in the detector or pump.[17][18]2. Contaminated mobile phase or column.[17][19]3. Temperature fluctuations.[17]1. Degas the mobile phase using sonication or vacuum filtration. Purge the pump.[20]2. Use high-purity solvents and prepare fresh mobile phase daily. Flush the column with a strong solvent.[17]3. Use a column oven to maintain a stable temperature.[20]
Peak Tailing or Fronting 1. Column degradation or contamination.[18][21]2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the guard column or the analytical column.[21]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration.[20]
Inconsistent Retention Times 1. Inconsistent mobile phase composition.[20]2. Fluctuations in column temperature.[20]3. Column not properly equilibrated.[18][20]1. Ensure accurate and consistent preparation of the mobile phase. Use a gradient mixer if applicable.[20]2. Use a column oven for temperature control.[20]3. Increase the column equilibration time between injections.[18][20]
High Back Pressure 1. Blockage in the system (e.g., guard column, column frit, tubing).[20]2. Particulate matter in the sample or mobile phase.[17]1. Systematically check for blockages by removing components (start with the column). Backflush the column if necessary.[20]2. Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[17]
No Peaks or Very Small Peaks 1. Injector issue (e.g., blocked needle, faulty rotor seal).[18]2. Detector lamp failure.[18]3. Sample degradation.1. Flush the injector and check for leaks.[18]2. Check the detector lamp status and replace if necessary.[18]3. Prepare fresh samples and standards.
In Vitro Assay Variability

This section provides guidance on troubleshooting common issues in cell-based assays involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent Anti-inflammatory Effects (e.g., NO, cytokine levels) 1. Variation in cell density or viability at the time of treatment. 2. Inconsistent concentration of the inflammatory stimulus (e.g., LPS).[2]3. Degradation of this compound in the culture medium.1. Ensure consistent cell seeding and perform a viability assay (e.g., MTT) before treatment.[5]2. Prepare fresh stock solutions of the stimulus and ensure thorough mixing. 3. Prepare fresh this compound solutions for each experiment. Consider the stability in your specific culture medium over the experiment's duration.
High Variability in Cell Viability Assays (e.g., MTT) 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Interference of this compound with the assay reagent.1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques. 2. Avoid using the outer wells of the plate or fill them with sterile medium/PBS. 3. Run a control with this compound and the assay reagent in cell-free wells to check for direct chemical interactions.
Poor Reproducibility of Results 1. Inconsistent cell culture conditions (e.g., passage number, confluency). 2. Variability in reagent preparation. 3. Operator-dependent variations.1. Use cells within a defined passage number range and at a consistent confluency for experiments. 2. Standardize all reagent preparation procedures. 3. Develop and follow a detailed, standardized experimental protocol.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.[4][7]

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation (from plant extract):

    • Extract the plant material with a suitable solvent (e.g., 70% ethanol) using a method like stirring or sonication.[6][15]

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[10][12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.[11]

    • Detection Wavelength: 330 nm.[10]

    • Column Temperature: 30-40 °C.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced NO Production)

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][22]

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.[2] It is important to first determine the non-toxic concentrations using a cell viability assay like MTT.[5]

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

    • Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start sample_prep Sample/Standard Preparation start->sample_prep hplc_prep HPLC System Preparation start->hplc_prep injection Inject Sample sample_prep->injection hplc_prep->injection separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification end End quantification->end

Caption: Workflow for HPLC quantification of this compound.

signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS->NO ER This compound ER->NFkB

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Optimizing dosage for in vivo studies with ethyl rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with ethyl rosmarinate in in vivo studies.

Frequently Asked Questions (FAQs)

1. What is a typical effective dosage range for this compound in vivo?

The effective dosage of this compound can vary depending on the animal model and the condition being studied. Published studies have demonstrated efficacy in the following ranges:

  • Hypertension in rats: Oral administration of 5, 15, and 30 mg/kg has been shown to be effective in attenuating systolic blood pressure in L-NAME-induced hypertensive rats. A dose-dependent response was observed, with 30 mg/kg showing the most significant effect.

  • Ulcerative colitis in mice: Oral administration of low, medium, and high dosages has been shown to be effective. While the specific mg/kg doses for each category are not explicitly stated in one of the abstracts, the study indicates a dose-dependent anti-inflammatory effect.

2. What is the recommended route of administration for in vivo studies?

Oral gavage is a commonly used and effective route of administration for this compound in rodent models.

3. What are the known mechanisms of action for this compound in vivo?

This compound exhibits several mechanisms of action, including:

  • Vasodilation: It promotes vasorelaxation through both endothelium-dependent and -independent pathways. A key mechanism is the upregulation of endothelial nitric oxide synthase (eNOS) expression, leading to increased nitric oxide (NO) production. It also has a direct effect on vascular smooth muscle cells.

  • Anti-inflammatory effects: this compound has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in alveolar macrophages. It can also decrease the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • Antioxidant properties: Like its parent compound rosmarinic acid, this compound possesses antioxidant activities.

4. What is the bioavailability of this compound compared to rosmarinic acid?

Esterification of rosmarinic acid to this compound can improve its bioavailability. Studies have shown that short-chain esters (like ethyl and butyl esters) of rosmarinic acid have increased bioavailability in rats compared to rosmarinic acid itself.

5. Is this compound toxic at effective doses?

Based on the available research, this compound has not been found to be toxic at the effective doses reported in hypertension and ulcerative colitis studies. No significant changes in body weight were observed in rats treated with up to 30 mg/kg of this compound.

Troubleshooting Guides

Issue: Difficulty dissolving this compound for in vivo administration.

  • Question: My this compound is not dissolving well in my chosen vehicle. What should I do?

  • Answer: this compound has reported solubility in DMSO (2 mg/mL and 10 mg/mL) and water (1 mg/mL and ≥5 mg/mL). For oral gavage, you may consider preparing a stock solution in a minimal amount of a suitable solvent like DMSO and then further diluting it with an appropriate vehicle such as water or saline. It is crucial to ensure the final concentration of the initial solvent is non-toxic to the animals. Always perform a small-scale solubility test with your specific lot of this compound and vehicle before preparing a large batch for your study.

Issue: Observing unexpected or inconsistent results in my in vivo study.

  • Question: I am not seeing the expected therapeutic effect, or my results are highly variable. What could be the cause?

  • Answer:

    • Dosage and Administration: Double-check your dose calculations and the accuracy of your administration technique. Ensure consistent administration volume and timing for all animals.

    • Compound Stability: this compound, as an ester, could be susceptible to hydrolysis. Prepare fresh solutions for administration and avoid long-term storage of diluted solutions unless stability has been confirmed.

    • Animal Model: The choice of animal model and the method of disease induction are critical. Ensure your model is appropriate for the therapeutic effect you are investigating. For example, in L-NAME-induced hypertension, the severity of hypertension can influence the observed effect of the treatment.

    • Bioavailability: While this compound

Validation & Comparative

Validating the Neuroprotective Effects of Ethyl Rosmarinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl rosmarinate, an ester derivative of the naturally occurring phenolic compound rosmarinic acid, has emerged as a promising candidate for neuroprotective therapies. Its enhanced lipophilicity compared to its parent compound, rosmarinic acid, suggests potentially improved bioavailability and blood-brain barrier permeability. This guide provides an objective comparison of this compound's neuroprotective performance against other relevant compounds, supported by experimental data and detailed protocols to facilitate further research and validation.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data from various studies, offering a comparative overview of the neuroprotective effects of this compound and other notable agents in established in vitro and in vivo models of neuronal damage.

Compound Experimental Model Key Metric Result Reference
This compound High Glucose-Induced Injury in Human Endothelial CellsCell ViabilityIncreased in a dose-dependent manner[1]
Reactive Oxygen Species (ROS) ProductionDecreased in a dose-dependent manner[1]
ApoptosisAttenuated high glucose-induced apoptosis[1]
L-NAME-Induced Hypertensive RatseNOS ExpressionIncreased[2]
Lipopolysaccharide (LPS)-Induced Alveolar MacrophagesNitric Oxide (NO) ProductionPotent inhibitory effect
Prostaglandin E2 (PGE2) ProductionRemarkable inhibition
Rosmarinic Acid H2O2-Induced Neuronal Cell Damage (N2A cells)Cell ViabilitySuppressed H2O2-induced cytotoxicity[3]
Intracellular ROSAttenuated disruption[3]
Middle Cerebral Artery Occlusion (MCAO) in miceInfarct VolumeReduced at 20 and 40 mg/kg[4]
Neurological Deficit ScoresImproved at 20 and 40 mg/kg[4]
Edaravone Middle Cerebral Artery Occlusion (MCAO)Infarct VolumeDose-dependent reduction[5][6]
Neurological DeficitImprovement[5]
Amyotrophic Lateral Sclerosis (ALS) modelsNeuronal lossSlowed progression[7]
N-acetylcysteine (NAC) H2O2-Induced Injury in Hippocampus NeuronsCell ViabilityEnhanced cell viability against H2O2-mediated toxicity[8]
ROS ProductionMitigated excessive production[8]
Ischemic Stroke ModelsInfarct VolumeReduced infarct size[9]

Signaling Pathways of this compound

This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily centered around its anti-inflammatory and antioxidant properties. The diagram below illustrates the key pathways involved.

This compound Signaling Pathways cluster_stress Cellular Stressors cluster_er This compound Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress PI3K_Akt PI3K/Akt Pathway Oxidative Stress->PI3K_Akt Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory Stimuli (e.g., LPS)->NFkB JNK JNK Pathway Inflammatory Stimuli (e.g., LPS)->JNK ER This compound ER->PI3K_Akt Activates ER->NFkB Inhibits ER->JNK Inhibits ROS_Reduction Reduced ROS ER->ROS_Reduction Direct Scavenging Apoptosis_Inhibition Inhibition of Apoptosis (↑ Bcl-2, ↓ Bax) PI3K_Akt->Apoptosis_Inhibition Inflammation_Reduction Reduced Inflammation (↓ NO, PGE2, TNF-α, IL-1β, IL-6) NFkB->Inflammation_Reduction JNK->Apoptosis_Inhibition Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Inflammation_Reduction->Neuroprotection Apoptosis_Inhibition->Neuroprotection

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

In Vitro Model: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells

This protocol outlines a common method for assessing the neuroprotective effects of a compound against oxidative stress.

a. Cell Culture:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12, or primary neurons) in appropriate media and conditions until they reach 80-90% confluency.

b. Compound Treatment:

  • Pre-treat the cells with varying concentrations of this compound (or comparative compounds) for a specified period (e.g., 2-24 hours). Include a vehicle control group.

c. Induction of Oxidative Stress:

  • Expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100-500 µM) for a set duration (e.g., 24 hours) to induce cell death.

d. Assessment of Neuroprotection:

  • Cell Viability Assay (MTT Assay):

    • After treatment, incubate cells with MTT solution (0.5 mg/mL) for 4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load cells with a fluorescent ROS indicator (e.g., DCFH-DA) before or after H₂O₂ treatment.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used preclinical model of ischemic stroke to evaluate the efficacy of neuroprotective agents.

a. Animal Preparation:

  • Anesthetize the rodent (e.g., mouse or rat) with a suitable anesthetic (e.g., isoflurane).

  • Maintain body temperature at 37°C throughout the surgical procedure.

b. Surgical Procedure (Intraluminal Filament Model):

  • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Insert a silicone-coated monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

c. Compound Administration:

  • Administer this compound or a comparative agent intravenously or intraperitoneally at a specific time point (e.g., before, during, or after ischemia).

d. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).

e. Infarct Volume Measurement:

  • Euthanize the animal at a set time point (e.g., 24 or 48 hours post-MCAO).

  • Remove the brain and slice it into coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains white.

  • Quantify the infarct volume using image analysis software.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to study the anti-inflammatory effects of compounds in the central nervous system.

a. Animal and LPS Administration:

  • Use adult mice or rats.

  • Administer LPS (from a specific bacterial strain, e.g., E. coli O111:B4) via intraperitoneal (i.p.) injection at a dose known to induce a neuroinflammatory response (e.g., 0.25-1 mg/kg).

b. Compound Treatment:

  • Administer this compound or the comparative agent before or after the LPS injection.

c. Behavioral Assessments:

  • At a specified time after LPS injection (e.g., 24 hours), perform behavioral tests to assess sickness behavior, anxiety, and cognitive function (e.g., open field test, elevated plus maze, Morris water maze).

d. Biochemical and Histological Analysis:

  • Euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

  • Cytokine Measurement: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

  • Immunohistochemistry: Perform immunostaining on brain sections to assess microglial and astrocyte activation (e.g., using Iba1 and GFAP markers, respectively).

Experimental Workflow

Experimental Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_data Data Analysis & Comparison Cell_Culture Neuronal Cell Culture Compound_Screening Compound Treatment (this compound vs. Alternatives) Cell_Culture->Compound_Screening Stress_Induction Induction of Neuronal Damage (e.g., H₂O₂, LPS) Compound_Screening->Stress_Induction Viability_Assay Cell Viability & Apoptosis Assays Stress_Induction->Viability_Assay Mechanism_Study Mechanistic Studies (ROS, Cytokines, Western Blot) Viability_Assay->Mechanism_Study Data_Compilation Compile Quantitative Data Mechanism_Study->Data_Compilation Animal_Model Animal Model of Neurodegeneration (e.g., MCAO, LPS) Treatment_Group Treatment Groups (this compound, Alternatives, Vehicle) Animal_Model->Treatment_Group Behavioral_Test Behavioral & Neurological Assessment Treatment_Group->Behavioral_Test Histology Histological & Biochemical Analysis (Infarct Volume, Cytokines) Behavioral_Test->Histology Histology->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Comparative_Evaluation Comparative Efficacy Evaluation Statistical_Analysis->Comparative_Evaluation Conclusion Conclusion Comparative_Evaluation->Conclusion Draw Conclusions

Caption: A logical workflow for validating neuroprotective agents.

References

A Comparative Guide to the Quantification of Ethyl Rosmarinate: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ethyl rosmarinate, a derivative of the naturally occurring polyphenol rosmarinic acid, is crucial for pharmacokinetic studies, quality control of herbal products, and the development of new therapeutics. This guide provides a comprehensive comparison of various analytical methods for the quantification of this compound, offering insights into their principles, experimental protocols, and performance characteristics.

While direct cross-validation studies comparing multiple methods for this compound are not extensively available in the current literature, this guide draws upon validated methods for the closely related and well-studied compound, rosmarinic acid, to provide a comparative framework. The principles and general procedures are largely applicable to this compound, with adjustments for its specific physicochemical properties.

Overview of Quantification Methods

Several analytical techniques can be employed for the quantification of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, throughput, and cost.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the quantification of phenolic compounds due to its robustness and reliability. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, and quantification is achieved by measuring the absorbance of the analyte at a specific wavelength.

Experimental Protocol for HPLC-UV

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Ultrapure water

  • This compound standard

Chromatographic Conditions (adapted from rosmarinic acid methods):

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of 0.085% phosphoric acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Extract the sample containing this compound with a suitable solvent (e.g., methanol, ethanol).

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtered extract to a suitable concentration within the calibration range.

Calibration: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data for HPLC-UV (based on rosmarinic acid validation)
ParameterResult
Linearity Range72-110 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)103.38 - 106.47%
Precision (RSD%)< 2%
Limit of Detection (LOD)1.6 µg/mL
Limit of Quantitation (LOQ)4.9 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex biological matrices. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Experimental Protocol for LC-MS/MS

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound standard

  • Internal standard (e.g., a stable isotope-labeled analog)

Chromatographic and Mass Spectrometric Conditions (adapted from rosmarinic acid methods):

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used[1].

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Negative electrospray ionization (ESI-) is often suitable for phenolic compounds[2].

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution. For rosmarinic acid, diagnostic fragmentations are used for quantification[2].

Sample Preparation: Sample preparation for biological matrices often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interferences[3].

Quantitative Data for LC-MS/MS (based on rosmarinic acid validation)
ParameterResult
Linearity Range1-1000 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)94.38 - 92.92%[4]
Precision (RSD%)< 15%
Limit of Detection (LOD)1 ng/mL[4]
Limit of Quantitation (LOQ)3 ng/mL[4]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quality control of herbal extracts.

Experimental Protocol for HPTLC

Instrumentation:

  • HPTLC system with an automatic sample applicator and a densitometric scanner

Reagents:

  • HPTLC silica gel 60 F254 plates

  • Toluene, Ethyl acetate, Formic acid (analytical grade)

  • Methanol (analytical grade)

  • This compound standard

Chromatographic Conditions (adapted from rosmarinic acid methods):

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[5].

  • Mobile Phase: Toluene:Ethyl acetate:Formic acid (e.g., 5:4:1, v/v/v)[5].

  • Application: Apply standards and samples as bands using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the dried plate at 330 nm[5].

Quantitative Data for HPTLC (based on rosmarinic acid validation)
ParameterResult
Linearity Range250 - 500 ng/spot[5]
Correlation Coefficient (r)0.99898[5]
Accuracy (% Recovery)100.25 - 101.54%[5]
Precision (CV%)< 0.5%[5]
Limit of Detection (LOD)Determined from the calibration curve[5]
Limit of Quantitation (LOQ)Determined from the calibration curve[5]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and inexpensive method for the quantification of compounds that absorb ultraviolet or visible light. However, it is less specific than chromatographic methods and can be prone to interference from other compounds in the sample matrix.

Experimental Protocol for UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis spectrophotometer

Reagents:

  • Ethanol or Methanol (spectroscopic grade)

  • This compound standard

Procedure (adapted from rosmarinic acid methods):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol:water, 1:9).

  • Scan the solution in the UV range (e.g., 250-400 nm) to determine the wavelength of maximum absorbance (λmax). For rosmarinic acid, λmax is around 327 nm.

  • Prepare a series of standard solutions and measure their absorbance at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve, and measure its absorbance.

Quantitative Data for UV-Vis Spectrophotometry (based on rosmarinic acid validation)
ParameterResult
Linearity Range1-14 µg/mL
Correlation Coefficient (r²)0.9987
Accuracy (% Recovery)97.70 - 102.38%
Precision (RSD%)< 2%
Limit of Detection (LOD)0.36 µg/mL
Limit of Quantitation (LOQ)1.11 µg/mL

Workflow and Method Comparison

The general workflow for quantifying this compound involves sample preparation, analytical measurement, and data analysis. The choice of method depends on the specific requirements of the study.

Ethyl_Rosmarinate_Quantification_Workflow cluster_Prep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis Extraction Extraction Filtration Filtration/Purification Extraction->Filtration Dilution Dilution Filtration->Dilution HPLC HPLC-UV Dilution->HPLC LCMS LC-MS/MS Dilution->LCMS HPTLC HPTLC Dilution->HPTLC UVVis UV-Vis Dilution->UVVis Calibration Calibration Curve HPLC->Calibration LCMS->Calibration HPTLC->Calibration UVVis->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of this compound.

The following diagram illustrates the hierarchical relationship and key characteristics of the discussed analytical methods.

Analytical_Method_Comparison cluster_Chromatography Chromatographic Methods cluster_Spectroscopy Spectroscopic Method HPLC HPLC-UV (High Specificity, Moderate Sensitivity) LCMS LC-MS/MS (Highest Specificity & Sensitivity) HPTLC HPTLC (High Throughput, Cost-Effective) UVVis UV-Vis Spectrophotometry (Low Specificity, Simple, Inexpensive) Quantification Methods Quantification Methods Quantification Methods->HPLC Quantification Methods->LCMS Quantification Methods->HPTLC Quantification Methods->UVVis

Caption: Comparison of analytical methods for this compound quantification.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound depends on the specific research question, the nature of the sample matrix, and the available resources.

  • LC-MS/MS is the most sensitive and specific method, making it ideal for bioanalytical studies where trace-level detection is required.

  • HPLC-UV offers a good balance of performance and cost, suitable for routine quality control and quantification in less complex matrices.

  • HPTLC is a high-throughput and cost-effective option for screening large numbers of samples, particularly in the quality control of herbal products.

  • UV-Vis Spectrophotometry , while simple and inexpensive, is less specific and best suited for the analysis of relatively pure samples or for preliminary estimations.

It is important to note that while the provided protocols and validation data are based on the closely related compound rosmarinic acid, method validation must be performed specifically for this compound under the chosen experimental conditions to ensure accurate and reliable results.

References

Ethyl rosmarinate's efficacy compared to standard anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of ethyl rosmarinate against standard anti-inflammatory drugs. The information is supported by experimental data from various scientific studies, offering insights for researchers and professionals in drug development.

This compound, an ester derivative of rosmarinic acid, has demonstrated notable anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of key inflammatory mediators, positioning it as a compound of interest for further investigation.

In Vitro Efficacy: Inhibition of Inflammatory Mediators

This compound has been shown to effectively inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two crucial mediators in the inflammatory cascade. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, primarily via the NF-κB signaling pathway.

Comparative Data on In Vitro Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of this compound and standard anti-inflammatory drugs. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundAssayCell LineIC50 ValueReference Drug (IC50)Source(s)
This compound LPS-Induced Nitric Oxide (NO) ProductionAlveolar Macrophages12.42 µMDexamethasone (~2x less potent)[1]
Dexamethasone LPS-Induced Nitric Oxide (NO) ProductionRAW 264.7 Macrophages34.60 µg/mL (~78 µM)-
Celecoxib Cyclooxygenase-2 (COX-2) InhibitionPurified Enzyme40 nM-
Celecoxib Cyclooxygenase-2 (COX-2) InhibitionNot Specified0.06 µM-
Celecoxib Cyclooxygenase-2 (COX-2) InhibitionNot Specified0.42 µM-

In Vivo Efficacy: Animal Models of Inflammation

Comparative Data on In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDoseTime Post-CarrageenanPaw Edema Inhibition (%)Source(s)
Indomethacin 10 mg/kg3 hours54%
Indomethacin 10 mg/kg2 and 3 hours46.87% and 65.71%[2]

Experimental Protocols

LPS-Induced Nitric Oxide (NO) Production Inhibition Assay in Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7 or alveolar macrophages) are cultured in a suitable medium and seeded in 96-well plates at a specific density.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., dexamethasone) for a defined period (e.g., 1 hour).

  • Inflammation Induction: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours) to allow for NO production.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the direct inhibitory effect of a test compound on the enzymatic activity of purified COX-2.

Methodology:

  • Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a reference drug (e.g., celecoxib).

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Product Detection: The product of the reaction, typically prostaglandin H2 (PGH2) or a subsequent prostaglandin like PGE2, is measured. This can be done using various methods, including enzyme immunoassays (EIA), radioimmunoassays (RIA), or colorimetric or fluorometric assays.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration. The IC50 value, representing the concentration at which 50% of the enzyme's activity is inhibited, is determined.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound on acute inflammation.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a specific period before the experiment.

  • Compound Administration: The test compound (e.g., this compound) or a reference drug (e.g., indomethacin) is administered to the animals, typically orally or intraperitoneally, at a predetermined dose and time before the induction of inflammation.

  • Inflammation Induction: A sub-plantar injection of a carrageenan solution is administered into the right hind paw of the rats to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group (which received only the vehicle and carrageenan).

Signaling Pathway and Experimental Workflow Visualizations

G NF-κB Signaling Pathway in Inflammation cluster_EthylRosmarinate This compound Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS/COX-2 Gene Expression Nucleus->iNOS_COX2 Transcription Inflammation Inflammation (NO, PGE2) iNOS_COX2->Inflammation EthylRosmarinate This compound EthylRosmarinate->IKK Inhibits EthylRosmarinate->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by this compound.

G General Workflow for In Vitro Anti-Inflammatory Screening start Start culture Culture Macrophage Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Pre-treat with Test Compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant assay Perform NO/PGE2 Assay supernatant->assay analyze Analyze Data & Calculate IC50 assay->analyze end End analyze->end

Caption: A generalized workflow for in vitro screening of anti-inflammatory compounds.

References

Ethyl Rosmarinate: A Comparative Guide to its Role in Up-regulating eNOS Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ethyl rosmarinate and other compounds in their ability to up-regulate the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in cardiovascular health. The following sections present experimental data, detailed protocols, and visual representations of the signaling pathways involved.

Comparative Analysis of eNOS Up-regulation

The following table summarizes the quantitative data on the up-regulation of eNOS expression by this compound and selected alternative compounds. While direct quantitative comparison for this compound is limited to semi-quantitative in vivo data, the available information suggests a positive regulatory role.

CompoundModel SystemMethodKey FindingsReference
This compound L-NAME-induced hypertensive ratsImmunohistochemistryIncreased eNOS expression in the aorta of hypertensive rats treated with 30 mg/kg this compound, comparable to the effect of enalapril.[1]
Rosmarinic Acid Human Aortic Endothelial Cells (HAECs)Western BlotReversed the downregulation of eNOS phosphorylation induced by H₂O₂.[2]
Betulinic Acid Human Umbilical Vein Endothelial Cells (HUVECs)Western Blot, qPCRSignificantly increased eNOS mRNA and protein expression in a time- and concentration-dependent manner.[3][4]
Ursolic Acid Male Wistar rats with metabolic syndromeReal-time PCRSignificantly increased eNOS mRNA levels in both the aorta and adipose tissue.[5]
Trans-Resveratrol Human Umbilical Vein Endothelial Cells (HUVECs)qPCRRepeated treatments with 1 µM resveratrol for 6 days up-regulated eNOS expression.[6]
Simvastatin Conscious dogsWestern BlotShort-term administration (2 weeks) increased eNOS protein by 29% in aortas and coronary vascular endothelium.[7]
Enalapril L-NAME-treated ratsNorthern BlotCompletely restored eNOS mRNA levels in the aortic tissue of hypertensive rats.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Western Blot for eNOS Protein Expression

This protocol is a general guideline for the detection and quantification of eNOS protein levels in cell lysates.

a. Sample Preparation (Cell Lysates)

  • Culture endothelial cells (e.g., HUVECs, HAECs) to near confluence.

  • Treat cells with the compound of interest at various concentrations and time points.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA (bicinchoninic acid) protein assay.

b. SDS-PAGE and Protein Transfer

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Load the samples onto a 7.5% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against eNOS (e.g., rabbit anti-eNOS, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

d. Detection and Quantification

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the eNOS band intensity to a loading control protein such as β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR) for eNOS mRNA Expression

This protocol outlines the steps for quantifying eNOS mRNA levels.

a. RNA Extraction and cDNA Synthesis

  • Culture and treat endothelial cells as described in the Western Blot protocol.

  • Extract total RNA from the cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qPCR Reaction

  • Prepare the qPCR reaction mixture containing:

    • SYBR Green Master Mix

    • Forward and reverse primers for eNOS

    • cDNA template

    • Nuclease-free water

  • Use primers for a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

  • Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

c. Data Analysis

  • Determine the cycle threshold (Ct) values for both the eNOS and the housekeeping gene.

  • Calculate the relative expression of eNOS mRNA using the ΔΔCt method. The results are expressed as a fold change relative to the control group.

Signaling Pathways and Mechanisms of Action

The up-regulation of eNOS expression by this compound and other compounds is mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

This compound and Rosmarinic Acid

This compound is a derivative of rosmarinic acid. While the specific pathway for this compound is still under investigation, it is suggested to act through pathways similar to its parent compound, which involves the activation of the PI3K/Akt and AMPK signaling cascades.

ethyl_rosmarinate_pathway cluster_ethyl_rosmarinate This compound / Rosmarinic Acid cluster_signaling Intracellular Signaling cluster_output Cellular Response This compound This compound PI3K PI3K This compound->PI3K Activates AMPK AMPK This compound->AMPK Activates Akt Akt PI3K->Akt Activates eNOS_upregulation eNOS Expression Up-regulation Akt->eNOS_upregulation Promotes AMPK->eNOS_upregulation Promotes

This compound/Rosmarinic Acid Signaling Pathway
Betulinic Acid

Betulinic acid induces eNOS expression through a pathway involving AMPK and the transcription factor KLF2.[9][10]

betulinic_acid_pathway cluster_betulinic_acid Betulinic Acid cluster_signaling Intracellular Signaling cluster_output Cellular Response Betulinic Acid Betulinic Acid AMPK AMPK Betulinic Acid->AMPK Activates HDAC5 HDAC5 AMPK->HDAC5 Inhibits ERK5 ERK5 AMPK->ERK5 Activates HDAC5->ERK5 Inhibits KLF2 KLF2 ERK5->KLF2 Activates eNOS_upregulation eNOS Expression Up-regulation KLF2->eNOS_upregulation Promotes Transcription

Betulinic Acid Signaling Pathway
Trans-Resveratrol

Trans-resveratrol up-regulates eNOS expression through multiple pathways, including the activation of SIRT1 and AMPK.[6][11]

resveratrol_pathway cluster_resveratrol Trans-Resveratrol cluster_signaling Intracellular Signaling cluster_output Cellular Response Trans-Resveratrol Trans-Resveratrol SIRT1 SIRT1 Trans-Resveratrol->SIRT1 Activates AMPK AMPK Trans-Resveratrol->AMPK Activates Estrogen_Receptors Estrogen Receptors Trans-Resveratrol->Estrogen_Receptors Activates eNOS_upregulation eNOS Expression Up-regulation SIRT1->eNOS_upregulation Promotes AMPK->eNOS_upregulation Promotes Estrogen_Receptors->eNOS_upregulation Promotes

Trans-Resveratrol Signaling Pathway
Statins (e.g., Simvastatin)

Statins increase eNOS expression by inhibiting the mevalonate pathway, which leads to the inhibition of Rho/ROCK signaling and activation of PI3K/Akt and AMPK pathways.[12][13]

statins_pathway cluster_statins Statins cluster_inhibition Inhibition cluster_activation Activation cluster_output Cellular Response Statins Statins HMG_CoA_reductase HMG-CoA Reductase Statins->HMG_CoA_reductase Inhibits Rho_ROCK Rho/ROCK Pathway Statins->Rho_ROCK Inhibits PI3K_Akt PI3K/Akt Pathway Statins->PI3K_Akt Activates AMPK AMPK Statins->AMPK Activates Mevalonate_Pathway Mevalonate Pathway HMG_CoA_reductase->Mevalonate_Pathway Leads to Mevalonate_Pathway->Rho_ROCK Activates eNOS_upregulation eNOS Expression Up-regulation Rho_ROCK->eNOS_upregulation Inhibits PI3K_Akt->eNOS_upregulation Promotes AMPK->eNOS_upregulation Promotes

Statins Signaling Pathway

Conclusion

This compound demonstrates potential as a compound for up-regulating eNOS expression, an effect that is likely mediated through the PI3K/Akt and/or AMPK signaling pathways. While direct quantitative comparisons with other well-established eNOS up-regulators are currently limited by the available data, the existing in vivo evidence is promising. Further in vitro studies employing quantitative methods such as Western blotting and qPCR are warranted to precisely elucidate its efficacy and mechanism of action in comparison to other therapeutic alternatives. This guide serves as a foundational resource for researchers interested in the vasoprotective effects of this compound and its potential applications in cardiovascular drug development.

References

The Esterification Advantage: A Comparative Guide to the Structure-Activity Relationship of Rosmarinate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rosmarinate esters, highlighting how structural modifications through esterification impact their biological activities. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.

Rosmarinic acid, a naturally occurring phenolic compound, has garnered significant attention for its diverse pharmacological properties. However, its therapeutic potential is often limited by its hydrophilic nature, which can hinder its ability to cross biological membranes. To address this, researchers have explored the synthesis of rosmarinate esters, modifying the carboxylic acid group with various alcohol moieties. This guide delves into the structure-activity relationship (SAR) of these esters, comparing their performance across key biological activities.

Comparative Analysis of Biological Activities

The esterification of rosmarinic acid has been shown to significantly influence its biological efficacy. Increasing the lipophilicity by adding an alkyl chain can enhance cellular uptake and, consequently, biological activity, although this effect is not always linear and can be activity-dependent.

Antioxidant Activity

The antioxidant capacity of rosmarinate esters is a key area of investigation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate this activity.

Table 1: Comparison of Antioxidant Activity of Rosmarinate Esters (DPPH Assay)

CompoundAlkyl Chain LengthIC50 (µM)Reference
Rosmarinic Acid-~15[1](2)
Methyl RosmarinateC1~12[3](4)
This compoundC2Not widely reported
Propyl RosmarinateC3Not widely reported
Butyl RosmarinateC4Not widely reported
Hexyl RosmarinateC6Not widely reported
Octyl RosmarinateC8~5[5](6)
Dodecyl RosmarinateC12~4[5](6)

Note: IC50 values are approximate and can vary based on specific experimental conditions.

The data suggests a trend where increasing the alkyl chain length to a certain point (around C8-C12) enhances the DPPH radical scavenging activity. This is likely due to the increased lipophilicity facilitating better interaction with the radical species.

Anti-inflammatory Activity

The anti-inflammatory properties of rosmarinate esters have been evaluated in various models, with the carrageenan-induced paw edema assay in rats being a standard in vivo model.

Table 2: Comparison of Anti-inflammatory Activity of Rosmarinate Esters (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Paw Edema Inhibition (%)Reference
Rosmarinic Acid25~40%[7](8)
Acetyl Rosmarinate10, 20, 40Significant inhibition[9](10)

While comprehensive data for a range of alkyl esters in this specific assay is limited in the available literature, the significant activity of the acetyl ester suggests that even small lipophilic modifications can enhance anti-inflammatory effects. The anti-inflammatory action of rosmarinic acid and its derivatives is often attributed to their ability to modulate key signaling pathways like NF-κB and MAPK.

Antibacterial Activity

The antibacterial efficacy of rosmarinate esters has been tested against various bacterial strains, with the Minimum Inhibitory Concentration (MIC) being a key parameter for comparison.

Table 3: Comparison of Antibacterial Activity of Rosmarinate Esters (MIC in mg/mL)

CompoundStaphylococcus aureusBacillus cereusEscherichia coliReference
Rosmarinic Acid>4Not reported>4[3](3)
Mthis compound0.5Not reported1[3](3)
Propyl Rosmarinate0.5Effective inhibition1[11](12--INVALID-LINK--
Hexyl RosmarinateNot reportedEffective inhibitionNot reported[11](13)

Esterification significantly enhances the antibacterial activity of rosmarinic acid, particularly against Gram-positive bacteria.[3] The increased lipophilicity of the esters is thought to facilitate their passage through the bacterial cell wall.

α-Glucosidase Inhibitory Activity

Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. Rosmarinate esters have shown promising activity in this regard.

Table 4: Comparison of α-Glucosidase Inhibitory Activity of Rosmarinate Esters

CompoundIC50 (µg/mL)Reference
Rosmarinic Acid~230[14](14)
Mthis compound~180[11](13)
Propyl Rosmarinate~150[11](13)
Hexyl Rosmarinate~50[11](13)

A clear trend is observed where increasing the alkyl chain length of the ester significantly improves the α-glucosidase inhibitory activity. The hexyl ester, in particular, demonstrates substantially higher potency than the parent compound.

Inhibition of Lipid Accumulation

The potential of rosmarinate esters to mitigate obesity is being explored through their ability to inhibit lipid accumulation in adipocytes, such as 3T3-L1 cells.

Table 5: Comparison of Lipid Accumulation Inhibition in 3T3-L1 Cells by Rosmarinate Esters

CompoundConcentrationEffectReference
Rosmarinic Acid50 µMSuppressed adipogenesis[15](15)
Propyl RosmarinateNot specifiedEffectively suppressed lipid accumulation[11](13)
Hexyl RosmarinateNot specifiedEffectively suppressed lipid accumulation[11](13)

Similar to other activities, esterification with propyl and hexyl groups enhances the ability to suppress lipid accumulation in adipocytes, suggesting a potential role for these compounds in obesity research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds (rosmarinate esters) are dissolved in methanol at various concentrations.

  • Reaction: 1 mL of the DPPH solution is added to 3 mL of the sample solution.

  • Incubation: The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.[16](16)

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats are typically used.

  • Compound Administration: The test compounds (rosmarinate esters) are administered orally (p.o.) or intraperitoneally (i.p.) at specific doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a set time following compound administration (e.g., 30 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group compared to the control group.[17](17)

α-Glucosidase Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are used.

  • Reaction Mixture: A mixture containing the enzyme, the test compound at various concentrations, and a phosphate buffer (pH 6.8) is prepared.

  • Incubation: The mixture is pre-incubated at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate.

  • Termination of Reaction: After a specific incubation time, the reaction is stopped by adding a sodium carbonate solution.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.[18](18)

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Bacterial Strains: Standard and clinical isolates of bacteria are used.

  • Culture Medium: A suitable broth medium (e.g., Mueller-Hinton broth) is used.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[19](19)

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and methodologies.

experimental_workflow cluster_synthesis Synthesis of Rosmarinate Esters cluster_assays Biological Activity Assays RA Rosmarinic Acid Esterification Esterification Reaction RA->Esterification Alcohols Alcohols (e.g., Methanol, Propanol, Hexanol) Alcohols->Esterification Esters Rosmarinate Esters Esterification->Esters Antioxidant Antioxidant Assays (e.g., DPPH) Esters->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced Paw Edema) Esters->AntiInflammatory Antibacterial Antibacterial Assays (e.g., MIC Determination) Esters->Antibacterial AlphaGlucosidase α-Glucosidase Inhibition Assay Esters->AlphaGlucosidase LipidAccumulation Lipid Accumulation Assay (3T3-L1 cells) Esters->LipidAccumulation

Caption: Experimental workflow for investigating rosmarinate esters.

nfkb_pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene RA Rosmarinic Acid & Esters RA->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by rosmarinic acid.

mapk_pathway Stimuli Inflammatory Stimuli (e.g., IL-1β) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Gene Inflammatory Gene Expression TranscriptionFactors->Gene regulates RA Rosmarinic Acid & Esters RA->MAPK inhibits phosphorylation

Caption: Modulation of the MAPK signaling pathway by rosmarinic acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.